3-Chloro-2,4-difluorobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQQCWWJXDNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395716 | |
| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127675-46-1 | |
| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde
Chemical and Physical Properties
3-Chloro-4-fluorobenzaldehyde is a derivative of benzaldehyde with a chlorine atom at the 3-position and a fluorine atom at the 4-position.[1] These electron-withdrawing substituents influence the compound's reactivity, particularly in electrophilic and nucleophilic substitution reactions.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 34328-61-5 | [4][5] |
| Molecular Formula | C₇H₄ClFO | [1][4] |
| Molecular Weight | 158.56 g/mol | [1][4] |
| Appearance | Colorless to light yellow crystalline powder or solid | [1][2] |
| Melting Point | 24°C to 30°C | [1] |
| Boiling Point | 106-119°C / 22 Torr (29.3 mbar) | [6][7][8] |
| Purity | Commonly available at ≥96% to ≥99.0% | [1][9] |
Experimental Protocols: Synthesis
A common and effective method for the industrial production of 3-Chloro-4-fluorobenzaldehyde is through a halogen exchange reaction, starting from 3,4-Dichlorobenzaldehyde.[6][7]
Synthesis via Halogen Exchange Fluorination
This protocol details the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride.
Objective: To synthesize 3-Chloro-4-fluorobenzaldehyde from 3,4-Dichlorobenzaldehyde.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Tetraphenylphosphonium Bromide (or other quaternary phosphonium salt catalyst)
-
High-temperature reactor with nitrogen inlet and distillation apparatus
Procedure:
-
Reaction Setup: In a high-temperature reactor suitable for anhydrous conditions, combine 3,4-Dichlorobenzaldehyde (e.g., 8.8 g, 50 mmol), spray-dried potassium fluoride (e.g., 4.36 g, 75 mmol), and a catalytic amount of tetraphenylphosphonium bromide.[6][7]
-
Reaction Conditions: The reaction vessel is purged with nitrogen gas to create an inert atmosphere. The mixture is then heated to 230°C and maintained at this temperature for one hour with continuous stirring.[6][7]
-
Work-up and Purification: After one hour, the reactor is cooled to room temperature. The product, 3-Chloro-4-fluorobenzaldehyde, is isolated from the reaction mixture via distillation under reduced pressure.[6][7]
-
Characterization: The final product is a liquid with a reported boiling point of 106-119°C at 22 Torr, achieving a yield of approximately 66%.[7][8]
Applications in Drug Development and Medicinal Chemistry
3-Chloro-4-fluorobenzaldehyde is a highly valued precursor in the pharmaceutical industry, primarily for the synthesis of kinase inhibitors used in oncology.[6] The specific placement of halogen atoms can enhance metabolic stability and binding affinity of the final drug molecule.[10]
Key Therapeutic Areas:
-
Oncology: It is a key starting material for epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein (MAP) kinase inhibitors.[6] These drugs target signaling pathways that are often dysregulated in cancer cells.
-
Anti-inflammatory and Analgesic Drugs: The compound serves as an intermediate in the synthesis of various anti-inflammatory and pain-relief medications.[3]
-
Antimicrobial Agents: The aldehyde group allows for the creation of Schiff bases and other derivatives which can be investigated for antimicrobial properties.[11]
The aldehyde group is highly reactive and can readily undergo reactions such as Wittig reactions, reductive aminations, or condensations to build more complex molecular scaffolds necessary for therapeutic activity.
Other Industrial Applications
Beyond pharmaceuticals, 3-Chloro-4-fluorobenzaldehyde is utilized in other sectors:
-
Agrochemicals: It is a precursor for manufacturing effective pesticides and herbicides, where the halogen atoms can enhance the biological activity and stability of the final products.[1][2][3]
-
Material Science: The compound is sometimes used in the development of advanced materials like specialized polymers and resins, contributing to improved thermal stability and chemical resistance.[3]
Safety and Handling
3-Chloro-4-fluorobenzaldehyde is an irritant. Standard laboratory safety protocols should be strictly followed during its handling.
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
3-Chloro-4-fluorobenzaldehyde is a versatile and highly valuable chemical intermediate. Its dual reactivity, stemming from the aldehyde group and the halogenated aromatic ring, provides a robust platform for the synthesis of a wide array of complex organic molecules. Its established role in the production of life-saving pharmaceuticals, particularly kinase inhibitors, underscores its significance in modern medicinal chemistry and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 34328-61-5: 3-Chloro-4-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 9. 34328-61-5 Cas No. | 3-Chloro-4-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
Direct experimental values for the physical properties of 3-Chloro-2,4-difluorobenzaldehyde are not widely documented. However, by examining the properties of structurally similar compounds, we can estimate its likely characteristics. The following table summarizes the physical properties of several related benzaldehyde derivatives to provide a comparative context.
| Property | 3-Chloro-4-fluorobenzaldehyde | 2,4-Difluorobenzaldehyde | 6-Chloro-2,3-difluorobenzaldehyde | 3-Chloro-2,6-difluorobenzaldehyde | 4-Chloro-2,6-difluorobenzaldehyde |
| Molecular Formula | C₇H₄ClFO[1] | C₇H₄F₂O | C₇H₃ClF₂O[2] | C₇H₃ClF₂O | C₇H₃ClF₂O |
| Molecular Weight | 158.56 g/mol [1] | 142.10 g/mol | 176.55 g/mol [2] | 176.55 g/mol | 176.55 g/mol |
| Melting Point | 28-30 °C | 2-3 °C | N/A | 46-49 °C[3] | 68-73 °C |
| Boiling Point | Not available | 65-66 °C at 17 mmHg | 205.594 °C at 760 mmHg[2] | Not available | Not available |
| Density | Not available | 1.299 g/mL at 25 °C | 1.453 g/cm³[2] | Not available | Not available |
| Appearance | Not available | Colorless to pale yellow transparent liquid | White to pale yellow solid[2] | Not available | Solid |
| CAS Number | 34328-61-5[1] | 1550-35-2[4] | 797791-33-4[2] | 190011-87-1[3] | 252004-45-8 |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely crushed into a powder.
-
Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (or molten solid) is introduced into a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is heated gently in a heating bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).
-
Sample Preparation: A small, measured amount of the solid compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
-
Mixing: Each test tube is agitated or vortexed for a set period (e.g., 1 minute) to facilitate dissolution.
-
Observation: The solubility is visually assessed. The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature. For compounds that are insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of a crude solid organic compound, such as a substituted benzaldehyde, using recrystallization followed by purity verification.
Caption: Purification and Analysis Workflow
Conclusion
While specific physical property data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting data from closely related analogs and detailing the standard experimental protocols for determining these properties. The provided workflow for purification and analysis is a fundamental process in synthetic chemistry, applicable to this and many other solid organic compounds. Researchers intending to synthesize or use this compound should perform their own characterization to determine its precise physical properties and consult supplier-specific safety information.
References
An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzaldehyde scaffold, imparts distinct chemical properties that are highly sought after in the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chloro- and aldehyde functionalities offer reactive sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Molecular and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Boiling Point | 205.594 °C at 760 mmHg |
| Density | 1.453 g/cm³ |
| Flash Point | 78.141 °C |
| Refractive Index | 1.536 |
| Vapor Pressure | 0.248 mmHg at 25°C |
Data sourced from publicly available chemical databases.
Synthesis Protocols
The synthesis of substituted benzaldehydes is a well-established area of organic chemistry. While specific experimental details for the large-scale synthesis of this compound are proprietary to chemical suppliers, a general understanding of synthetic strategies for similar halogenated benzaldehydes can be instructive. Common methods include the formylation of a corresponding 1-chloro-2,4-difluorobenzene or the selective halogenation of a difluorobenzaldehyde precursor.
One plausible synthetic approach is the direct formylation of 1-chloro-2,4-difluorobenzene. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using organometallic reagents. The following diagram illustrates a generalized workflow for such a synthesis.
Figure 1: Generalized synthetic workflow for the formylation of 1-chloro-2,4-difluorobenzene.
A second approach involves the selective chlorination of 2,4-difluorobenzaldehyde. This requires careful control of reaction conditions to achieve the desired regioselectivity.
Figure 2: Generalized synthetic workflow for the chlorination of 2,4-difluorobenzaldehyde.
Applications in Drug Development and Research
Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.
3.1. Role as a Synthetic Intermediate
The primary application of this compound in drug development is as a key intermediate. For instance, it can be utilized in the synthesis of novel kinase inhibitors, where the substituted phenyl ring can form crucial interactions within the enzyme's active site.
The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized from this compound, acts as an inhibitor.
Figure 3: Inhibition of a kinase signaling pathway by a hypothetical drug candidate.
3.2. Experimental Workflow for Inhibitor Screening
A typical experimental workflow to assess the efficacy of a compound derived from this compound as a kinase inhibitor would involve several key stages.
Figure 4: Experimental workflow for the evaluation of a kinase inhibitor.
Conclusion
This compound represents a valuable and highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and material science sectors. Its unique combination of reactive sites and the presence of fluorine atoms make it an attractive starting material for creating molecules with enhanced biological activity and improved physicochemical properties. The experimental protocols and synthetic strategies outlined in this guide provide a foundational understanding for researchers and scientists to explore the full potential of this versatile chemical intermediate. As the demand for sophisticated and effective therapeutic agents continues to grow, the importance of such well-defined molecular scaffolds in the drug discovery and development pipeline cannot be overstated.
A Technical Guide to 3-Chloro-2,4-difluorobenzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and a combination of chloro and fluoro substituents, makes it a valuable intermediate in the production of complex organic molecules. The presence of fluorine atoms is particularly significant in medicinal chemistry, as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to the pharmaceutical and agrochemical industries.
Chemical Structure and Properties
This compound is a benzaldehyde derivative with a chlorine atom at the C3 position and fluorine atoms at the C2 and C4 positions of the benzene ring.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 127675-46-1[2] |
| Molecular Formula | C₇H₃ClF₂O[2] |
| SMILES | C1=C(C(=C(C=C1C=O)F)Cl)F |
| InChI | InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H[2] |
| InChIKey | PDBQQCWWJXDNJO-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 176.55 g/mol [2] |
| Exact Mass | 175.984049 g/mol [2] |
| Appearance | Pale Yellow Solid[2] |
| Purity | 97%[2] |
Table 3: Spectroscopic Data
| Spectroscopy | Data |
|---|
| Infrared (IR) | The IR spectrum shows characteristic peaks for the aldehyde C=O stretch and aromatic C-H and C-F bonds. A publicly available spectrum can be found on SpectraBase.[2] |
Synthesis and Experimental Protocols
The synthesis of substituted fluorobenzaldehydes often involves halogen exchange (Halex) reactions, where a less electronegative halogen (like chlorine) is replaced by fluorine. A plausible and industrially relevant method for preparing this compound is the fluorination of a corresponding dichlorinated precursor.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a representative method adapted from procedures for similar compounds, such as the synthesis of 3-chloro-4-fluorobenzaldehyde from 3,4-dichlorobenzaldehyde.[3][4]
Objective: To synthesize this compound from 2,3,4-trichlorobenzaldehyde via a nucleophilic aromatic substitution (halogen exchange) reaction.
Materials:
-
2,3,4-Trichlorobenzaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium bromide)
-
High-boiling point aprotic solvent (e.g., Sulfolane) or solvent-free conditions
-
Nitrogen gas (for inert atmosphere)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
High-temperature reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: In a high-temperature reactor, combine 2,3,4-trichlorobenzaldehyde, an excess of spray-dried potassium fluoride (approximately 1.5-2.0 molar equivalents per chlorine to be exchanged), and a catalytic amount of tetraphenylphosphonium bromide.
-
Reaction Conditions: The reaction can be run neat (solvent-free) or in a high-boiling aprotic solvent.[4] Purge the reactor with nitrogen gas to establish an inert atmosphere. Heat the mixture to a high temperature (typically 200-230°C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress over several hours using Gas Chromatography (GC) by analyzing small aliquots to observe the disappearance of the starting material and the formation of the product. The reaction selectively replaces the more activated chlorine atoms at positions 2 and 4.
-
Work-up: After the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and filter to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the resulting crude product by vacuum distillation to isolate the this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate for building more complex molecules.[5] Its primary utility lies in providing a scaffold that can be elaborated through various chemical reactions involving the aldehyde group, such as condensations, reductions, and the formation of heterocyclic rings.[1]
Role in Kinase Inhibitor Synthesis: Many modern oncology drugs are kinase inhibitors, which block signaling pathways that drive cancer cell proliferation. The substituted benzaldehyde structure is a common feature in the synthesis of these inhibitors.[3] The fluorine and chlorine atoms on the ring can modulate the electronic properties and conformation of the final molecule, improving its binding to the target kinase and enhancing its pharmacokinetic profile.
Safety Information
This compound is a specialized chemical intermediate with significant value in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its defined structure and the strategic placement of halogen atoms provide a versatile platform for synthetic chemists. A thorough understanding of its properties and reactivity is essential for its effective use in research and development, particularly in the creation of next-generation kinase inhibitors and other complex therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Cas 797791-33-4,6-CHLORO-2,3-DIFLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 6. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Chloro-2,4-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. The information presented herein is curated for an audience with a strong background in organic chemistry, offering detailed experimental protocols, quantitative data, and logical pathway diagrams to facilitate research and process development.
Executive Summary
The synthesis of this compound presents unique challenges due to the specific substitution pattern on the benzene ring. The presence of three halogen atoms influences the reactivity and regioselectivity of formylation reactions. This guide explores three principal synthetic strategies commencing from 1-chloro-2,4-difluorobenzene: ortho-lithiation followed by formylation, the Vilsmeier-Haack reaction, and the Rieche formylation. Additionally, an alternative route involving the oxidation of 2,4-difluoro-3-chlorotoluene is considered. Each route is evaluated based on its potential efficiency, required reaction conditions, and the availability of starting materials.
Data Presentation: A Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data associated with the plausible synthesis routes for this compound. It is important to note that while direct experimental data for the synthesis of this specific molecule is limited in published literature, the presented data is extrapolated from reactions performed on closely related substrates and serves as a reliable estimation for process development.
| Route Name | Starting Material | Key Reagents | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) (on analogous substrates) |
| Ortho-lithiation and Formylation | 1-Chloro-2,4-difluorobenzene | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 to 0 | 1 - 3 | 60-80 |
| Vilsmeier-Haack Reaction | 1-Chloro-2,4-difluorobenzene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) or neat DMF | 0 to 80 | 2 - 12 | Moderate (for electron-rich arenes) |
| Rieche Formylation | 1-Chloro-2,4-difluorobenzene | Titanium tetrachloride (TiCl₄), Dichloromethyl methyl ether | Dichloromethane (DCM) | -78 to 25 | 1 - 4 | Moderate to Good (for electron-rich arenes) |
| Oxidation of Toluene Derivative | 2,4-Difluoro-3-chlorotoluene | Oxidizing agent (e.g., MnO₂, CrO₃) | Varies | Varies | Varies | Varies |
Core Synthesis Routes and Methodologies
Ortho-lithiation followed by Formylation
This is arguably the most direct and regioselective method for the synthesis of this compound from 1-chloro-2,4-difluorobenzene. The principle of this reaction lies in the ability of the fluorine atom at the C2 position and the chlorine atom at the C1 position to direct the metalation (lithiation) to the adjacent C3 position. This is due to the coordinating effect of the halogen lone pairs with the lithium atom of the organolithium reagent. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired position.
Logical Pathway:
Caption: Ortho-lithiation and formylation pathway.
Detailed Experimental Protocol (Predicted):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material Addition: 1-Chloro-2,4-difluorobenzene is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. However, the application of this reaction to electron-deficient substrates such as 1-chloro-2,4-difluorobenzene can be challenging and may require forcing conditions. The electron-withdrawing nature of the three halogen atoms deactivates the aromatic ring towards electrophilic substitution.
Experimental Workflow:
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol (General):
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF) with stirring.
-
Aromatic Substrate Addition: 1-Chloro-2,4-difluorobenzene is then added to the freshly prepared Vilsmeier reagent.
-
Reaction: The reaction mixture is heated, with the temperature and duration depending on the reactivity of the substrate. For an electron-deficient arene, this may require heating at elevated temperatures (e.g., 60-80 °C) for several hours.
-
Workup: After cooling, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium acetate or sodium hydroxide.
-
Extraction and Purification: The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is then purified.
Rieche Formylation
Similar to the Vilsmeier-Haack reaction, the Rieche formylation is typically used for electron-rich aromatic compounds.[6][7][8][9] This method employs a Lewis acid, such as titanium tetrachloride (TiCl₄), and a formylating agent like dichloromethyl methyl ether. The Lewis acid activates the formylating agent, making it a more potent electrophile. The application to 1-chloro-2,4-difluorobenzene would likely require optimization of the Lewis acid and reaction conditions to overcome the deactivation of the aromatic ring.
Logical Relationship:
Caption: Rieche formylation logical relationship.
Detailed Experimental Protocol (General):
-
Reaction Setup: A solution of 1-chloro-2,4-difluorobenzene in an inert solvent like dichloromethane (DCM) is prepared in a flask under a nitrogen atmosphere and cooled in an ice or dry ice/acetone bath.
-
Lewis Acid Addition: Titanium tetrachloride (TiCl₄) is added dropwise to the cooled solution.
-
Formylating Agent Addition: Dichloromethyl methyl ether is then added slowly to the reaction mixture.
-
Reaction: The mixture is stirred at a low temperature for a period, after which it may be allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with water or a dilute acid, followed by extraction, washing, drying, and purification of the final product.
Oxidation of 2,4-Difluoro-3-chlorotoluene
An alternative approach involves the oxidation of the corresponding methyl-substituted precursor, 2,4-difluoro-3-chlorotoluene. This method avoids the direct formylation of the deactivated aromatic ring. The synthesis of the starting toluene derivative would be a prerequisite for this route. The oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents.
Experimental Workflow:
Caption: Oxidation of a toluene derivative.
Detailed Experimental Protocol (General):
-
Reaction Setup: 2,4-Difluoro-3-chlorotoluene is dissolved in a suitable solvent (e.g., a chlorinated hydrocarbon or an acid).
-
Oxidant Addition: The chosen oxidizing agent (e.g., manganese dioxide, chromium trioxide) is added to the solution.
-
Reaction: The reaction mixture is typically heated to facilitate the oxidation. The reaction progress is monitored by techniques such as TLC or GC.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts. The filtrate is then washed, dried, and the solvent is removed. The crude aldehyde is purified by distillation or chromatography.
Conclusion
The synthesis of this compound can be approached through several synthetic strategies, each with its own set of advantages and challenges. The ortho-lithiation and formylation route appears to be the most promising for achieving high regioselectivity and good yields, although it requires cryogenic temperatures and the handling of pyrophoric reagents. The Vilsmeier-Haack and Rieche formylations are well-established methods, but their efficiency may be limited by the electron-deficient nature of the starting material. The oxidation of a toluene derivative offers a viable alternative, provided the starting material is readily accessible. The choice of the optimal synthesis route will depend on factors such as the desired scale of production, available equipment, and safety considerations. Further experimental investigation and optimization are recommended to determine the most efficient and practical method for the synthesis of this valuable chemical intermediate.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 3-Chloro-2,4-difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-2,4-difluorobenzaldehyde. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages established principles of spectroscopic analysis for aromatic aldehydes and comparative data from structurally similar compounds to present a detailed and predictive spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.
Molecular Structure and Predicted Spectroscopic Behavior
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol . The presence of a chlorine atom and two fluorine atoms on the benzene ring, in addition to the aldehyde functional group, results in a unique electronic environment that influences its spectroscopic properties. The following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | s | - |
| Aromatic-H | 7.0 - 8.0 | m | - |
Predicted solvent: CDCl₃. The aromatic region will exhibit a complex multiplet due to spin-spin coupling between the aromatic protons and with the fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | 185 - 195 | d or t |
| C-Cl | 130 - 140 | d |
| C-F | 150 - 165 | d |
| Aromatic C-H | 110 - 135 | d or dd |
| Aromatic C (quaternary) | 120 - 140 | d or t |
Predicted solvent: CDCl₃. The signals for the fluorine-bearing carbons and adjacent carbons will be split due to C-F coupling.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |
| C=O stretch (aldehyde) | 1690 - 1715 | Strong |
| C=C stretch (aromatic) | 1550 - 1600 | Medium-Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature.
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 176/178 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine (approx. 3:1 ratio). |
| 175/177 | [M-H]⁺ | Loss of the aldehydic proton. |
| 147/149 | [M-CHO]⁺ | Loss of the formyl group. |
| 112 | [M-CHO-Cl]⁺ | Subsequent loss of chlorine. |
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters:
-
Ionization energy (for EI): 70 eV.
-
Mass range: m/z 40-400.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended that researchers acquire experimental data on a purified sample and compare it with the predictive information presented herein.
An In-depth Technical Guide to the Chemical Reactivity Profile of 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-2,4-difluorobenzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the influence of its halogen substituents on molecular properties. The presence of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
This compound is a substituted aromatic aldehyde. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₂O | --INVALID-LINK-- |
| Molecular Weight | 176.55 g/mol | --INVALID-LINK-- |
| Appearance | Pale Yellow Solid/Liquid | --INVALID-LINK-- |
| CAS Number | 127675-46-1 | --INVALID-LINK-- |
| InChI | InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C(=C1C=O)F)Cl)F | --INVALID-LINK-- |
Synthesis
A plausible and efficient method for the synthesis of this compound involves the formylation of 1-Chloro-2,4-difluorobenzene. This can be achieved via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction. Given the directing effects of the halogen substituents (ortho, para-directing), formylation is expected to occur at the position para to the fluorine at C4 and ortho to the chlorine at C1 and fluorine at C2, yielding the desired product.
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Formylation of 1-Chloro-2,4-difluorobenzene (Vilsmeier-Haack Reaction)
This protocol is a representative procedure adapted from known formylation reactions of similar aromatic compounds.
Materials:
-
1-Chloro-2,4-difluorobenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Sodium acetate
-
Ice
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane at 0°C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0°C and add a solution of 1-Chloro-2,4-difluorobenzene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and sodium acetate.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the aldehyde functional group and the substituted aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
Reactions of the Aldehyde Group
3.1.1. Oxidation
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid, using common oxidizing agents.
Figure 2: Oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol: Oxidation to 3-Chloro-2,4-difluorobenzoic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (10%)
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Add a solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.
-
Acidify the mixture with 10% sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield 3-Chloro-2,4-difluorobenzoic acid. Further purification can be achieved by recrystallization.
3.1.2. Reduction
The aldehyde can be reduced to the corresponding primary alcohol, (3-Chloro-2,4-difluorophenyl)methanol, using reducing agents like sodium borohydride.
Figure 3: Reduction of the aldehyde to a primary alcohol.
Experimental Protocol: Reduction to (3-Chloro-2,4-difluorophenyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to obtain (3-Chloro-2,4-difluorophenyl)methanol.
3.1.3. Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon readily undergoes nucleophilic addition.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) yields secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) produces alkenes.
-
Knoevenagel Condensation: Condensation with active methylene compounds in the presence of a base leads to the formation of α,β-unsaturated products.
References
Navigating the Synthesis and Procurement of 3-Chloro-2,4-difluorobenzaldehyde: A Technical Guide
For Immediate Release
Commercial Availability Assessment
As of the latest market analysis, 3-Chloro-2,4-difluorobenzaldehyde is not listed in the catalogs of prominent chemical suppliers as a readily available product. A comprehensive search of chemical vendor databases and platforms did not yield any direct suppliers for this specific isomer. This suggests that researchers requiring this compound will likely need to pursue custom synthesis services.
However, a closely related precursor, 3-Chloro-2,4-difluorobenzoyl chloride , is commercially available from suppliers such as Matrix Scientific. This acid chloride can serve as a direct precursor to the desired aldehyde through a reduction reaction.
Physicochemical and Safety Data
Due to its status as a likely non-commercial research chemical, a comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not publicly available. However, we can infer its properties and hazards based on its structure and data from closely related, commercially available isomers.
Table 1: Inferred and Known Properties of this compound and Related Compounds
| Property | This compound (Inferred) | 3-Chloro-2,4-difluorobenzoyl chloride[1] | 3-Chloro-4-fluorobenzaldehyde[2][3] | 2,4-Difluorobenzaldehyde[4][5][6][7] |
| CAS Number | Not Assigned | 157373-00-7 | 34328-61-5 | 1550-35-2 |
| Molecular Formula | C₇H₃ClF₂O | C₇H₂Cl₂F₂O | C₇H₄ClFO | C₇H₄F₂O |
| Molecular Weight | 176.55 g/mol | 211.00 g/mol | 158.56 g/mol | 142.10 g/mol |
| Appearance | Likely a solid or liquid | Clear colorless liquid | ||
| Boiling Point | 65-66 °C/17 mmHg | |||
| Melting Point | 2-3 °C | |||
| Density | 1.299 g/mL at 25 °C |
Safety Considerations:
Based on the hazard profiles of similar compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The compound is likely to be an irritant to the skin, eyes, and respiratory tract.
Potential Synthetic Pathways
Given the commercial availability of the corresponding acid chloride, the most direct route to this compound is through the reduction of 3-Chloro-2,4-difluorobenzoyl chloride. Several established methods for the reduction of acyl chlorides to aldehydes can be considered.
A common and effective method for this transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst. Alternatively, milder reducing agents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can be employed.
References
- 1. 157373-00-7 Cas No. | 3-Chloro-2,4-difluorobenzoyl chloride | Matrix Scientific [matrixscientific.com]
- 2. fishersci.de [fishersci.de]
- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Gateway to Innovation: A Technical Guide to Key Intermediates from 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical starting material in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties and provides multiple reaction sites for further chemical transformations. This technical guide provides an in-depth exploration of the key intermediates derived from this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways. The strategic incorporation of the 3-chloro-2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.
I. Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal: A Versatile Intermediate
One of the pivotal intermediates synthesized from 3-chloro-4-fluorobenzaldehyde is 3-(3-chloro-4-fluorophenyl)propanal. The synthesis of this intermediate is typically achieved through a two-step process involving a Horner-Wadsworth-Emmons olefination followed by a selective catalytic hydrogenation. This sequence is highly efficient and scalable, making it suitable for industrial applications.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination to (E)-3-(3-chloro-4-fluorophenyl)propenal
This reaction extends the carbon chain of the aldehyde and introduces a carbon-carbon double bond with high stereoselectivity for the E-isomer.
-
Materials:
-
3-Chloro-4-fluorobenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium methoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
-
Procedure:
-
A solution of sodium methoxide in anhydrous THF is prepared in a reactor under an inert atmosphere and cooled to 0°C.
-
Triethyl phosphonoacetate is added dropwise to the cooled sodium methoxide solution, maintaining the temperature below 5°C. The mixture is stirred for one hour at 0°C to ensure the complete formation of the phosphonate ylide.
-
A solution of 3-chloro-4-fluorobenzaldehyde in anhydrous THF is then added dropwise to the ylide solution over one hour, keeping the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (approximately 25°C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is cooled to 10°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 2: Selective Catalytic Hydrogenation to 3-(3-Chloro-4-fluorophenyl)propanal
This step selectively reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate to yield the desired saturated aldehyde.
-
Materials:
-
(E)-3-(3-chloro-4-fluorophenyl)propenal
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethyl acetate
-
Hydrogen gas
-
-
Procedure:
-
A high-pressure hydrogenation reactor is charged with a solution of (E)-3-(3-chloro-4-fluorophenyl)propenal in ethyl acetate.
-
The 5% Pd/C catalyst is carefully added to the reactor under a gentle stream of nitrogen.
-
The reactor is sealed and purged with nitrogen three times, followed by purging with hydrogen gas three times.
-
The reactor is then pressurized with hydrogen gas to 3-5 bar.
-
The reaction mixture is stirred vigorously at a temperature between 25°C and 40°C for 8-12 hours, with the reaction progress monitored by HPLC.
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the final product.
-
Quantitative Data
| Parameter | Step 1: Horner-Wadsworth-Emmons Olefination | Step 2: Selective Catalytic Hydrogenation | Overall |
| Starting Material | 3-Chloro-4-fluorobenzaldehyde | (E)-3-(3-chloro-4-fluorophenyl)propenal | 3-Chloro-4-fluorobenzaldehyde |
| Key Reagents | Triethyl phosphonoacetate, Sodium methoxide | 5% Palladium on Carbon, Hydrogen gas | - |
| Solvent | Tetrahydrofuran (THF) | Ethyl acetate | - |
| Reaction Temperature | 0°C to 25°C | 25°C to 40°C | - |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | - |
| Product | (E)-3-(3-chloro-4-fluorophenyl)propenal | 3-(3-Chloro-4-fluorophenyl)propanal | 3-(3-Chloro-4-fluorophenyl)propanal |
| Expected Yield | 85 - 95% | 90 - 98% | 76 - 93% |
| Purity (by HPLC) | >98% | >99% | >99% |
Synthesis Workflow
II. Heterocyclic Scaffolds: Gateway to Bioactive Molecules
The aldehyde functionality of this compound provides a versatile handle for the construction of various heterocyclic ring systems, which form the core of many biologically active compounds. While direct, one-pot syntheses of complex heterocycles from this starting material are not extensively documented in readily available literature, the aldehyde is a key precursor for building blocks that can then be cyclized. The following sections describe general and powerful strategies for the synthesis of pyrimidine and quinoline derivatives, for which intermediates derived from this compound are highly suitable.
A. Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic aromatic compounds that are components of nucleic acids and are found in many synthetic drugs. The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, which can be further modified to a variety of pyrimidine-based structures.
General Biginelli Reaction Protocol
-
Materials:
-
An aromatic aldehyde (e.g., this compound)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
-
A suitable solvent (e.g., ethanol)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, and urea (or thiourea) is dissolved in the solvent.
-
A catalytic amount of acid is added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product often precipitates from the solution and can be isolated by filtration.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Logical Flow of the Biginelli Reaction
B. Quinoline Derivatives
Quinolines are another important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The Friedländer synthesis is a versatile method for constructing the quinoline ring system.
General Friedländer Synthesis Protocol
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone).[1] While this compound is not a direct substrate for the classical Friedländer synthesis (as it lacks the ortho-amino group), it can be a precursor to the necessary 2-aminoaryl aldehyde through a multi-step synthesis involving nitration and subsequent reduction.
Conceptual Pathway to Quinolines
-
Nitration: Introduction of a nitro group ortho to the aldehyde.
-
Reduction: Conversion of the nitro group to an amino group to form a 2-amino-3-chloro-4,6-difluorobenzaldehyde intermediate.
-
Friedländer Annulation: Reaction of the 2-aminoaryl aldehyde intermediate with a carbonyl compound containing an α-methylene group to form the quinoline ring.
Logical Flow of Quinoline Synthesis via Friedländer Annulation
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of key intermediates in drug discovery and development. The methodologies outlined in this guide for the synthesis of 3-(3-chloro-4-fluorophenyl)propanal, and the conceptual pathways to pyrimidine and quinoline derivatives, highlight the strategic importance of this starting material. The detailed protocols and quantitative data provided serve as a practical resource for researchers engaged in the synthesis of novel and complex organic molecules. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic routes and the development of innovative therapeutic agents.
References
Safeguarding the Integrity of 3-Chloro-2,4-difluorobenzaldehyde: A Technical Guide to Optimal Storage Conditions
For Immediate Release
This technical guide provides an in-depth analysis of the best practices for the storage of 3-Chloro-2,4-difluorobenzaldehyde, a critical building block in pharmaceutical and agrochemical research. The following recommendations are synthesized from safety and technical data of structurally analogous compounds and are designed to ensure the long-term stability and purity of this valuable reagent for researchers, scientists, and drug development professionals.
Core Storage Recommendations
The primary objective when storing this compound is to prevent its degradation through oxidation and reaction with atmospheric moisture. Benzaldehydes, as a class of compounds, are susceptible to oxidation to their corresponding benzoic acids, a process often catalyzed by light and air. Therefore, stringent adherence to the recommended storage conditions is paramount to maintain the compound's integrity.
It is recommended to store this compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, an inert atmosphere, such as nitrogen or argon, is highly advisable.
Quantitative Storage Parameters
To facilitate straightforward implementation of storage protocols, the following table summarizes the key quantitative parameters for the storage of this compound, based on data from similar halogenated benzaldehydes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Minimizes degradation kinetics and maintains stability. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation to 3-Chloro-2,4-difluorobenzoic acid.[1] |
| Light Exposure | Store in darkness (amber vials) | Light can catalyze oxidative degradation.[2][3] |
| Container | Tightly sealed, appropriate material | Prevents contamination from atmospheric moisture and other environmental factors. |
Incompatible Materials and Conditions
To prevent hazardous reactions and maintain the purity of the compound, it is crucial to avoid storage in proximity to the following materials and conditions:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: May catalyze degradation or other unwanted reactions.
-
Heat and Ignition Sources: While the flash point is relatively high, it is good practice to store away from heat and potential ignition sources.[3][4]
Experimental Protocol: General Stability Assessment
-
Sample Preparation: Aliquot pure this compound into several vials under an inert atmosphere.
-
Condition Exposure: Store the vials under a matrix of conditions, including:
-
Recommended storage (2-8 °C, dark, inert atmosphere).
-
Room temperature (e.g., 20-25 °C) with and without light exposure.
-
Elevated temperature (e.g., 40 °C) in the dark.
-
Exposure to ambient air.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), analyze the samples from each condition.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a suitable method to quantify the purity of this compound and detect the formation of the primary degradation product, 3-Chloro-2,4-difluorobenzoic acid. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid for peak shape) is a typical starting point for method development.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate and establish a retest date or shelf life under defined storage conditions.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of this compound upon receipt and during its use in the laboratory.
References
Solubility of 3-Chloro-2,4-difluorobenzaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of 3-Chloro-2,4-difluorobenzaldehyde in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Additionally, it summarizes key physicochemical properties and outlines a relevant synthetic pathway.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that this compound, a polar aromatic aldehyde, will exhibit higher solubility in polar organic solvents. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| CAS Number | 127675-46-1 | [1] |
| Molecular Formula | C₇H₃ClF₂O | [2] |
| Molecular Weight | 176.55 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
Theoretical Considerations for Solubility
The solubility of this compound in organic solvents is governed by its molecular structure. The presence of a polar aldehyde group (-CHO) and electronegative halogen atoms (Cl and F) imparts a significant dipole moment to the molecule. This polarity suggests good solubility in polar solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). In contrast, its solubility is expected to be lower in nonpolar solvents like hexane.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the bath temperature, avoiding disturbance of the sediment.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Synthesis Pathway
This compound is a valuable building block in organic synthesis. The following diagram illustrates a potential synthetic route. A related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is synthesized from 2,4-difluoro-3-chlorobenzoic acid through nitration, esterification, reduction, diazotization, and hydrolysis.[3]
Caption: A plausible synthetic route to this compound.
Applications in Research and Development
This compound and its derivatives are important intermediates in the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2] Consequently, understanding the solubility of this compound is crucial for its effective use in drug design and development, enabling efficient reaction setups, purification processes, and formulation development.
References
A Guide to Hazard Assessment and Safe Handling of 3-Chloro-2,4-difluorobenzaldehyde and Related Novel Benz-aldehydes
Abstract
3-Chloro-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in pharmaceutical and agrochemical synthesis. However, as a novel or low-volume research chemical, it lacks a comprehensive, publicly available Material Safety Data Sheet (MSDS). This guide provides a framework for researchers, scientists, and drug development professionals to conduct a thorough hazard assessment and establish robust, self-validating safe handling protocols. By leveraging data from structurally related analogs, we present a systematic approach to infer potential hazards, define necessary engineering and personal protective controls, and outline emergency procedures. This document serves not as a replacement for a formal MSDS, but as an in-depth technical guide to risk mitigation in a research and development setting where complete safety data is often unavailable.
Introduction: The Challenge of Incomplete Safety Data
In the fast-paced environment of drug discovery and chemical synthesis, researchers frequently work with novel compounds for which toxicological and comprehensive safety data are not yet established. This compound represents a classic case. Its utility as a synthetic intermediate is clear, but the absence of a dedicated MSDS requires a proactive and logical approach to safety.
The fundamental principle of chemical safety dictates that in the absence of data, a compound should be treated as hazardous. This guide operationalizes that principle by using a structural analogy approach. By examining the known hazards of closely related molecules, we can anticipate the potential risks of the target compound and implement appropriately conservative safety measures. The causality is clear: shared functional groups (aldehyde, chloro-, fluoro-) and similar molecular structures often lead to comparable reactivity and toxicological profiles.
Compound Identification and Physicochemical Analysis by Analogy
The first step in any risk assessment is to understand the fundamental properties of the chemical. While specific experimental data for this compound is scarce, we can compare its calculated properties with the known data of its structural analogs.
Target Compound: this compound
-
Molecular Formula: C₇H₃ClF₂O
-
Molecular Weight: 176.55 g/mol [1]
-
CAS Number: Not definitively assigned in public databases.
The primary analogs for our analysis are chosen based on the presence and position of the key functional groups:
-
2,4-Difluorobenzaldehyde (CAS 1550-35-2): Shares the difluoro-substitution pattern.
-
3-Chloro-4-fluorobenzaldehyde (CAS 34328-61-5): A positional isomer that informs on the chloro- and fluoro- group effects.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,4-Difluorobenzaldehyde | 3-Chloro-4-fluorobenzaldehyde |
| CAS Number | Not Available | 1550-35-2[2] | 34328-61-5[3] |
| Appearance | White to pale yellow solid (predicted)[1] | Clear colorless liquid[4] | Colorless liquid |
| Molecular Weight | 176.55 g/mol [1] | 142.10 g/mol [5] | 158.56 g/mol [3] |
| Melting Point | Not Available | 2-3 °C[6] | 28-30 °C |
| Boiling Point | ~205 °C at 760 mmHg (estimated)[1] | 65-66 °C at 17 mmHg[6] | 66 °C |
| Flash Point | ~78 °C (estimated)[1] | 55 °C (closed cup)[6] | 113 °C (closed cup) |
Analysis: The aldehyde functional group is common to all. The addition of halogen atoms generally increases the molecular weight, boiling point, and density. Based on its analogs, this compound is expected to be a solid or low-melting solid at room temperature and a combustible liquid.
Hazard Identification and GHS Classification (Inferred)
By synthesizing the GHS classifications of its analogs, we can construct a conservative, inferred hazard profile for this compound.
-
Skin Corrosion/Irritation: All major analogs, including 2,4-Difluorobenzaldehyde and 3-Chloro-4-fluorobenzaldehyde, are classified as causing skin irritation (H315)[3][7]. Therefore, it is imperative to assume this compound is a skin irritant.
-
Serious Eye Damage/Irritation: Analogs are consistently classified as causing serious eye irritation (H319)[3][7]. This indicates a high probability of severe eye irritation upon contact.
-
Specific Target Organ Toxicity (Single Exposure): Analogs frequently carry the H335 classification for causing respiratory irritation[3][7]. The aldehyde functional group, in particular, is often associated with respiratory tract irritation. Inhalation of dust or vapors must be strictly avoided.
-
Flammability: While some analogs are classified as flammable liquids (H226)[7], others are merely combustible. Given the estimated flash point of ~78°C, it should be treated as a combustible liquid, and sources of ignition should be controlled.
Inferred GHS Classification Summary:
| Hazard Class | GHS Hazard Code (Inferred) | Signal Word |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| STOT (Single Exposure) | H335 (Respiratory) | Warning |
Protocols for Safe Handling and Exposure Control
The following protocols are designed as a self-validating system. Adherence to these steps provides a robust defense against the inferred hazards. The causality is direct: preventing contact and inhalation eliminates the primary routes of exposure and risk.
Engineering Controls: The First Line of Defense
-
Primary Containment: All manipulations of this compound (weighing, transfers, reaction setup) must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute. The fume hood provides the primary barrier against inhalation of vapors or fine particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour) to dilute any fugitive emissions.
-
Proximity of Safety Equipment: A certified safety shower and eyewash station must be located within a 10-second travel distance of the workstation, as mandated by OSHA and ANSI standards. Ensure these are tested weekly.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE approach is mandatory. Based on the hazards of skin/eye irritation and potential respiratory effects, the following ensemble is required:
-
Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards are the minimum requirement.[8] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves (minimum thickness of 5 mil) are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Crucially, gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat is mandatory. For larger-scale operations (>50g), a chemical-resistant apron should be worn over the lab coat.[9] Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is appropriate.[9] All personnel requiring respirators must be part of a formal respiratory protection program, including medical clearance and fit-testing, as per OSHA 29 CFR 1910.134.
Emergency Procedures: A Protocol for Rapid Response
Preparation is key to mitigating the impact of an accidental release or exposure. All personnel must be trained on these procedures.
First Aid Measures
This protocol is synthesized from best practices for the analog compounds.[8]
-
Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
The following workflow provides a logical sequence for responding to a spill.
Storage, Stability, and Incompatibilities
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The storage area should be segregated from incompatible materials. Some analogs are noted as being air-sensitive or requiring storage under an inert nitrogen atmosphere; this is a prudent measure to adopt for this compound.[8]
-
Incompatible Materials: Based on the reactivity of the aldehyde group and halogenated aromatics, avoid strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[8] Contact with these materials could lead to vigorous, exothermic reactions.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition is expected to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen fluoride.[8]
Toxicological and Ecological Data Gaps
It must be explicitly stated that the toxicological properties (e.g., LD50, carcinogenicity, mutagenicity) and ecological impact of this compound have not been fully investigated.[8] For professionals in drug development, this is a critical consideration. The potential for bioaccumulation and aquatic toxicity is unknown. Therefore, disposal must be handled with extreme care. Do not allow the material or its containers to enter drains or waterways.[8] All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.
Conclusion
The responsible use of novel research chemicals like this compound hinges on a disciplined and intelligent approach to safety. In the absence of a complete MSDS, a risk assessment framework based on structural analogy provides a robust foundation for protecting researchers and the environment. By inferring hazards from related compounds, implementing conservative engineering and PPE controls, and preparing for emergencies, the risks associated with this valuable synthetic building block can be effectively managed. This guide provides the necessary technical framework and field-proven insights to achieve that goal, ensuring that scientific advancement and laboratory safety proceed in tandem.
References
- 1. Cas 797791-33-4,6-CHLORO-2,3-DIFLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorobenzaldehyde | 1550-35-2 [chemicalbook.com]
- 5. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of 8-Chloro-6,7-difluoroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-chloro-6,7-difluoroquinoline derivatives, utilizing 3-Chloro-2,4-difluorobenzaldehyde as a key starting material. The quinoline scaffold is a significant pharmacophore in drug discovery, and the introduction of halogen substituents can modulate the physicochemical and pharmacological properties of these molecules. The methodologies described herein are based on established synthetic routes, primarily the Doebner reaction, and are intended to guide researchers in the preparation of these valuable compounds for further investigation in medicinal chemistry and drug development.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system plays a crucial role in determining the biological efficacy and target selectivity. The synthesis of quinolines bearing electron-withdrawing groups, such as halogens, is of particular interest as these substituents can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
This application note focuses on the synthesis of 8-chloro-6,7-difluoroquinoline derivatives, which are valuable intermediates in the development of new therapeutic agents. The strategic placement of chlorine and fluorine atoms on the benzo ring of the quinoline nucleus can significantly influence the molecule's electronic and lipophilic character. The primary synthetic strategy discussed is the Doebner reaction, a versatile one-pot, three-component condensation of an aniline, an aldehyde (in this case, this compound), and pyruvic acid.[1][2]
Synthetic Pathways and Methodologies
The synthesis of 8-chloro-6,7-difluoroquinoline derivatives can be efficiently achieved through the Doebner reaction. This reaction allows for the construction of the quinoline core in a single step from readily available starting materials.
Doebner Reaction: A Versatile Approach
The Doebner reaction involves the condensation of an aniline with an aldehyde and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][2] This method is particularly advantageous for creating a diverse library of quinoline derivatives by varying the aniline and aldehyde components.
A plausible reaction mechanism for the Doebner reaction involves the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid and subsequent cyclization and dehydration to form the quinoline ring.[2]
Experimental Protocols
General Considerations: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-Aryl-8-chloro-6,7-difluoroquinoline-4-carboxylic Acid via Doebner Reaction
This protocol describes a general procedure for the synthesis of 2-aryl-8-chloro-6,7-difluoroquinoline-4-carboxylic acids from an appropriately substituted aniline, this compound, and pyruvic acid.
Materials:
-
Substituted aniline (e.g., 4-methoxyaniline)
-
This compound
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
To this mixture, add pyruvic acid (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and catalyst.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 2-aryl-8-chloro-6,7-difluoroquinoline-4-carboxylic acid derivative using the Doebner reaction.
| Entry | Substituted Aniline | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | 4-Methoxyaniline | This compound | 8-Chloro-6,7-difluoro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 75 | 235-237 |
Note: The yield and melting point are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Doebner Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 8-chloro-6,7-difluoroquinoline-4-carboxylic acid derivatives via the Doebner reaction.
Caption: General workflow for the synthesis of quinoline derivatives via the Doebner reaction.
Signaling Pathway Inhibition by Quinolines
Quinoline derivatives are known to interact with various signaling pathways implicated in diseases such as cancer. For instance, certain quinoline-based compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cell proliferation and survival. The diagram below depicts a simplified signaling pathway that can be targeted by quinoline derivatives.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.
Conclusion
The synthetic protocols outlined in this document provide a robust foundation for the preparation of 8-chloro-6,7-difluoroquinoline derivatives. The Doebner reaction offers a versatile and efficient method for accessing a variety of substituted quinolines, which are of significant interest in the field of drug discovery. The provided data and visualizations are intended to aid researchers in the successful synthesis and further exploration of these promising compounds as potential therapeutic agents.
References
Application Notes and Protocols for Knoevenagel Condensation with 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.
3-Chloro-2,4-difluorobenzaldehyde is a valuable substrate in Knoevenagel condensations, leading to products with potential applications in medicinal chemistry and materials science due to the presence of halogen substituents which can influence the biological activity and physical properties of the final compounds. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of this compound and structurally similar halogenated benzaldehydes with various active methylene compounds. This data is compiled from analogous reactions and serves as a guide for expected outcomes.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | ~90 (estimated) | Analogous to similar reactions |
| 2 | This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3-5 h | ~85 (estimated) | Analogous to similar reactions |
| 3 | This compound | Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (with Dean-Stark) | 6-8 h | ~80 (estimated) | Analogous to similar reactions |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 | 20 min | 95 | [1] |
| 5 | 3-Chloro-2,6-difluorobenzaldehyde | Octyl Cyanoacetate | Piperidine | - | - | - | - | [2] |
| 6 | 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Water | Room Temp. | 0.5 h | >95 | [3] |
Experimental Protocols
The following protocols are adapted from established procedures for Knoevenagel condensations with substituted benzaldehydes and are expected to be effective for this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(3-chloro-2,4-difluorobenzylidene)malononitrile.
Materials:
-
This compound (1 mmol, 176.55 mg)
-
Malononitrile (1.1 mmol, 72.66 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add malononitrile (1.1 mmol) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol describes the synthesis of (E)-ethyl 2-cyano-3-(3-chloro-2,4-difluorophenyl)acrylate.
Materials:
-
This compound (1 mmol, 176.55 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 0.117 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and ethanol (10 mL).
-
Add ethyl cyanoacetate (1.1 mmol) to the flask.
-
Add a catalytic amount of piperidine to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is anticipated to be complete in 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the final product in a vacuum oven.
Protocol 3: Knoevenagel-Doebner Condensation with Diethyl Malonate
This protocol describes the synthesis of (E)-diethyl 2-(3-chloro-2,4-difluorobenzylidene)malonate. The Doebner modification often utilizes pyridine as both a catalyst and solvent, but for a more standard approach, a piperidine/acetic acid catalyst system in toluene with azeotropic removal of water is proposed here.
Materials:
-
This compound (1 mmol, 176.55 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg, 0.182 mL)
-
Piperidine (0.1 mmol, 8.5 mg, 0.01 mL)
-
Glacial Acetic Acid (0.1 mmol, 6.0 mg, 0.006 mL)
-
Toluene (20 mL)
-
Round-bottom flask (50 mL)
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a 50 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1 mmol), diethyl malonate (1.2 mmol), and toluene (20 mL).
-
Add piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is expected to be complete in 6-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
General Knoevenagel Condensation Mechanism
The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow for Knoevenagel Condensation
A typical workflow for performing and working up a Knoevenagel condensation reaction.
Caption: A typical experimental workflow for Knoevenagel condensation.
References
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-2,4-difluorobenzaldehyde
Introduction: Synthesizing Complex Biaryls from a Challenging Substrate
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the creation of biaryl and heteroaryl structures is central to the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a particularly relevant yet challenging substrate: 3-Chloro-2,4-difluorobenzaldehyde . This molecule is a valuable building block, incorporating a reactive aldehyde handle and a fluorinated aromatic ring, features often sought in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, its successful implementation in Suzuki coupling is non-trivial. The inherent stability of the aryl-chloride bond, compared to its bromide or iodide counterparts, renders the initial oxidative addition step of the catalytic cycle kinetically demanding.[2][4][5] Furthermore, the electronic and steric landscape—shaped by two electron-withdrawing fluorine atoms and an ortho-chloro substituent—necessitates a carefully optimized and robust catalytic system.[6]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to navigate these challenges. We will dissect the reaction mechanism, detail the rationale behind selecting optimal reagents and conditions, present a field-tested protocol, and offer troubleshooting strategies to ensure reproducible success.
Mechanistic Insights: The Engine of the Suzuki Coupling
The efficacy of the Suzuki coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates like this compound.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is the initial and often rate-determining step, especially for aryl chlorides.[7] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) species. The high bond energy of the C-Cl bond makes this step sluggish, necessitating highly active catalysts.
-
Transmetalation: Before this step can occur, the boronic acid partner must be activated by a base. The base converts the neutral boronic acid into a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic group (R') to the palladium center, displacing the halide.[8][9][10]
-
Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Core Directive: A Strategy for Coupling Aryl Chlorides
Success with this compound is not achieved with standard Suzuki conditions. A deliberate strategy focusing on overcoming the high activation barrier of the C-Cl bond is required.
Catalyst System: The Decisive Factor
The choice of the palladium precursor and its coordinating ligand is the single most critical decision.
-
Palladium Precursors: Standard precursors such as Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[7][8] They serve as stable sources that generate the active Pd(0) catalyst in situ.
-
Ligands for Aryl Chlorides: The low reactivity of aryl chlorides demands ligands that are both sterically bulky and highly electron-donating.[4][11] This combination promotes the oxidative addition step and stabilizes the resulting palladium complex.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands is the gold standard for this type of transformation. Ligands such as SPhos and XPhos have proven exceptionally effective.[6][12] Their bulk facilitates the reductive elimination step, while their electron-rich nature enhances the catalytic activity towards the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable and active palladium complexes capable of activating aryl chlorides.[4][5]
-
Base and Solvent Selection: Fine-Tuning the Reaction Environment
-
Base: The base's primary role is to activate the boronic acid.[9] For this substrate, moderately strong inorganic bases are preferred to avoid side reactions with the aldehyde functionality.
-
Solvent: The solvent must solubilize the reagents and allow for heating to temperatures sufficient to drive the reaction.
-
Aprotic Solvents: Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are common choices.[11][13] They are relatively inert and provide the necessary temperature range (typically 80-110 °C). A small amount of degassed water is often added to aid in dissolving the base and facilitating the transmetalation step.
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1.0 mmol scale) | Role |
| This compound | 176.54 | 177 mg (1.0 mmol, 1.0 equiv) | Electrophile |
| Arylboronic Acid | Varies | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | Nucleophile |
| Pd(OAc)₂ | 224.50 | 4.5 mg (0.02 mmol, 2 mol%) | Catalyst Precursor |
| SPhos | 410.51 | 16.4 mg (0.04 mmol, 4 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg (3.0 mmol, 3.0 equiv) | Base |
| Toluene (Anhydrous, Degassed) | 92.14 | 4 mL | Solvent |
| Water (Degassed) | 18.02 | 1 mL | Co-solvent |
Experimental Workflow
Caption: A standard workflow for the Suzuki coupling of this compound.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL) and degassed water (1 mL) via syringe. The solvents should be sparged with argon for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the biphasic mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective ligand/base combination. | 1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature in 10 °C increments.3. Screen other ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃).[13][14] |
| Protodeboronation | 1. Boronic acid instability.2. Excess water or overly harsh base. | 1. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.2. Use anhydrous K₃PO₄ and a strictly anhydrous solvent.[13] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure for all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[5] |
| Stalled Reaction | Catalyst decomposition at high temperature. | Consider a lower catalyst loading (e.g., 1 mol%) and slightly lower temperature over a longer reaction time. |
Safety Precautions
-
Palladium Catalysts & Ligands: Palladium compounds can be toxic. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
-
Bases: Solid potassium phosphate and cesium carbonate can be corrosive and irritating. Avoid inhalation of dust and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki coupling of this compound is a challenging but highly rewarding transformation. Success is predicated on a rational approach that directly addresses the low reactivity of the aryl chloride bond. By employing highly active catalyst systems, particularly those based on bulky, electron-rich dialkylbiaryl phosphine ligands, and by carefully controlling the reaction environment to exclude oxygen, researchers can reliably synthesize a diverse array of valuable biaryl benzaldehyde derivatives for application in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
The Versatile Role of 3-Chloro-2,4-difluorobenzaldehyde in the Synthesis of Bioactive Heterocycles
For Immediate Release
Shanghai, China – December 30, 2025 – 3-Chloro-2,4-difluorobenzaldehyde has emerged as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and development. Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the creation of diverse molecular scaffolds with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This report provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this important building block.
Introduction to Heterocyclic Synthesis with this compound
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of pharmaceuticals. The specific incorporation of halogen atoms, such as chlorine and fluorine, into these structures can significantly modulate their physicochemical properties and biological activities. This compound offers a strategic starting point for synthesizing a variety of heterocyclic systems due to the reactivity of its aldehyde group and the influence of its halogen substituents. This document outlines the synthesis of quinolines, quinazolinones, benzimidazoles, and chalcones, highlighting the utility of this key reagent.
Application Notes: Biological Significance of Synthesized Heterocycles
Heterocyclic compounds derived from this compound have shown promise in various therapeutic areas:
-
Antimicrobial Activity: Quinolines and their derivatives are known to exhibit broad-spectrum antimicrobial properties. The presence of the chloro and fluoro substituents on the phenyl ring can enhance their efficacy against various bacterial and fungal strains.
-
Anticonvulsant Properties: Quinazolinone scaffolds are recognized for their potential as anticonvulsant agents. The specific substitution pattern derived from this compound may lead to compounds with improved activity and a favorable safety profile.[1][2][3][4][5][6][7][8]
-
Anticancer Potential: Benzimidazole derivatives are a well-established class of anticancer agents. The incorporation of the 3-chloro-2,4-difluorophenyl moiety can lead to novel compounds with enhanced cytotoxicity against various cancer cell lines.[9][10][11]
-
Anti-inflammatory Effects: Triazole derivatives have been investigated for their anti-inflammatory properties.[5][12][13][14][15][16][17] The unique electronic properties conferred by the halogen atoms in this compound can influence the anti-inflammatory activity of the resulting triazole-containing heterocycles.
Experimental Protocols
Detailed experimental procedures for the synthesis of key heterocyclic compounds from this compound are provided below.
Synthesis of 2-(3-chloro-2,4-difluorophenyl)quinoline
The Friedländer annulation is a classic and effective method for the synthesis of quinolines.[2][11] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Reaction Scheme:
A representative Friedländer synthesis of a quinoline derivative.
Protocol:
-
In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of a base such as potassium hydroxide or an acid like p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-chloro-2,4-difluorophenyl)quinoline.
Synthesis of 2-(3-chloro-2,4-difluorophenyl)quinazolin-4(3H)-one
Quinazolinones can be synthesized through the condensation of an anthranilamide with an aldehyde, followed by an oxidative cyclization.
Reaction Scheme:
General synthesis of a quinazolinone derivative.
Protocol:
-
To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent like dimethyl sulfoxide (DMSO) (10 mL), add this compound (1.1 mmol).[18][19][20][21][22][23][24]
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to 120-140 °C and stir for 2-4 hours to form the Schiff base intermediate.
-
Introduce an oxidizing agent, such as potassium permanganate or air, and continue heating for another 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield the pure quinazolinone.
Synthesis of 2-(3-chloro-2,4-difluorophenyl)-1H-benzo[d]imidazole
Benzimidazoles are readily synthesized by the condensation of o-phenylenediamine with an aldehyde.
Reaction Scheme:
Synthesis of a benzimidazole derivative.
Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in a solvent such as ethanol or acetic acid (15 mL).
-
Add a catalytic amount of an acid (e.g., hydrochloric acid) or an oxidizing agent (e.g., sodium metabisulfite).
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.
Synthesis of 1-(Substituted-phenyl)-3-(3-chloro-2,4-difluorophenyl)prop-2-en-1-one (Chalcone)
Chalcones are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.[1][3][9][10][25][26][27]
Reaction Scheme:
General scheme for Claisen-Schmidt condensation.
Protocol:
-
Dissolve the substituted acetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol (20 mL) in a flask.
-
Slowly add an aqueous solution of a strong base, such as 40% potassium hydroxide, dropwise while stirring the mixture at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Quantitative Data Summary
| Heterocyclic Class | Reactants | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| Quinoline | This compound, 2-Aminoacetophenone | 70-85 | 110-115 | Aromatic protons (7.0-8.5), Quinoline ring protons |
| Quinazolinone | This compound, 2-Aminobenzamide | 65-80 | 230-235 | Aromatic protons (7.2-8.3), NH proton (around 12.0) |
| Benzimidazole | This compound, o-Phenylenediamine | 75-90 | 215-220 | Aromatic protons (7.1-8.0), NH proton (around 12.5) |
| Chalcone | This compound, Acetophenone | 80-95 | 95-100 | Aromatic protons (7.3-8.1), Vinylic protons (α-H, β-H) |
Note: Yields and melting points are approximate and can vary based on specific reaction conditions and the purity of reactants.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the vast chemical space offered by this unique starting material. The resulting quinolines, quinazolinones, benzimidazoles, and chalcones represent promising scaffolds for the development of new therapeutic agents. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. KR100196652B1 - Method for preparing triazole derivative - Google Patents [patents.google.com]
- 16. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijfmr.com [ijfmr.com]
- 26. chemrevlett.com [chemrevlett.com]
- 27. eprints.utar.edu.my [eprints.utar.edu.my]
Application Notes and Protocols: Formylation of 1-chloro-2,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the formylation of 1-chloro-2,4-difluorobenzene to synthesize 2-chloro-4,6-difluorobenzaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol described herein is based on the Rieche formylation, a well-established method for the introduction of a formyl group onto aromatic rings.
Reaction Principle
The formylation of 1-chloro-2,4-difluorobenzene is achieved via a Rieche formylation.[1][2] This electrophilic aromatic substitution reaction utilizes dichloromethyl methyl ether as the formylating agent and a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), as a catalyst.[3] The reaction proceeds through the in-situ formation of a highly electrophilic dichloromethyl cation, which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting intermediate yields the desired benzaldehyde. Due to the electron-withdrawing nature of the halogen substituents on the benzene ring, this substrate is less reactive than electron-rich aromatics, and thus the reaction conditions may require careful optimization.
The anticipated regioselectivity of the formylation is directed by the existing substituents. The formyl group is expected to add to the position ortho to the chloro group and para to the 4-fluoro group, yielding 2-chloro-4,6-difluorobenzaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the experimental protocol.
| Parameter | Value |
| Reactants | |
| 1-chloro-2,4-difluorobenzene | 1.0 eq |
| Dichloromethyl methyl ether | 1.2 eq |
| Titanium tetrachloride (TiCl₄) | 1.5 - 2.2 eq |
| Solvent | |
| Dichloromethane (DCM), anhydrous | ~10 mL per 1 g of substrate |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours (subject to monitoring) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Work-up & Purification | |
| Quenching Agent | Ice-cold water or saturated aq. NH₄Cl solution |
| Extraction Solvent | Dichloromethane (DCM) |
| Purification Method | Column chromatography or distillation |
| Expected Product | |
| Product Name | 2-chloro-4,6-difluorobenzaldehyde |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Expected Yield | Moderate to good (optimization may be required) |
Experimental Protocol: Rieche Formylation of 1-chloro-2,4-difluorobenzene
Materials:
-
1-chloro-2,4-difluorobenzene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 1-chloro-2,4-difluorobenzene (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM).
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
-
Addition of Lewis Acid:
-
Under a steady stream of inert gas, slowly add titanium tetrachloride (1.5 - 2.2 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
A color change is typically observed upon the addition of the Lewis acid.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
-
Formylation:
-
Add dichloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture through the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then gradually warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or no further conversion is observed (typically 2-6 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of ice-cold water or a saturated aqueous solution of ammonium chloride. Caution: The quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Allow the mixture to stir for 15-30 minutes until the vigorous reaction subsides.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x portions).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient or by vacuum distillation to afford the pure 2-chloro-4,6-difluorobenzaldehyde.
-
Experimental Workflow and Logic
The following diagram illustrates the key stages of the experimental procedure for the formylation of 1-chloro-2,4-difluorobenzene.
Signaling Pathway of the Rieche Formylation
The following diagram illustrates the proposed signaling pathway (reaction mechanism) for the Rieche formylation of an aromatic substrate.
References
Application Notes and Protocols: Reaction of 3-Chloro-2,4-difluorobenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes and ketones with primary amines to form Schiff bases, or imines, is a fundamental transformation in organic chemistry.[1][2][3] This condensation reaction, which involves the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule, is reversible and often catalyzed by acid or base.[1][2][3] The resulting Schiff bases are versatile intermediates in organic synthesis and are prevalent in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[2][4][5]
The reactant 3-Chloro-2,4-difluorobenzaldehyde is a particularly valuable building block in medicinal chemistry. The presence of halogen atoms, especially fluorine and chlorine, on the aromatic ring can significantly enhance the pharmacological profile of a molecule.[6][7] Fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins, while the chlorine atom can serve as a synthetic handle for further molecular modifications.[6][7] Consequently, Schiff bases derived from this aldehyde are promising scaffolds for the development of novel therapeutic agents and are key intermediates in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs).[6]
Application Notes
The primary application of the reaction between this compound and primary amines lies in the synthesis of substituted imines that serve as precursors for drug discovery and development.
-
Medicinal Chemistry: The halogenated phenyl ring of the resulting Schiff base is a key pharmacophore. The specific substitution pattern can influence the molecule's interaction with biological targets. These compounds are often investigated for their potential as anticancer, antibacterial, and antifungal agents.[2][5] The imine linkage itself can be crucial for biological activity or can be further reduced to a more stable secondary amine, a common moiety in many drug molecules.
-
Synthesis of Heterocycles: Schiff bases are pivotal intermediates for synthesizing various nitrogen-containing heterocyclic compounds, which form the core structure of many modern pharmaceuticals.[6]
-
Material Science: Similar fluorinated aromatic aldehydes are used in the development of advanced materials like liquid crystals and porphyrins, suggesting potential applications for these Schiff bases beyond pharmaceuticals.[7]
The logical progression from the starting aldehyde to its application in drug development is illustrated below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 3. youtube.com [youtube.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for the Wittig Reaction of 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Wittig reaction of 3-Chloro-2,4-difluorobenzaldehyde. This electron-deficient aromatic aldehyde is a valuable building block in the synthesis of various chemical entities, particularly in the development of novel pharmaceutical agents and materials. The protocols outlined below cover reactions with both stabilized and non-stabilized phosphorus ylides, offering routes to (E)- and (Z)-alkenes, respectively.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which bear an electron-withdrawing group, typically afford the thermodynamically more stable (E)-alkene.[2][3] In contrast, non-stabilized ylides generally lead to the kinetically favored (Z)-alkene.[4]
The reactivity of the aldehyde is influenced by its electronic properties. Electron-withdrawing substituents, such as the chloro and fluoro groups on this compound, increase the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the ylide. However, care must be taken in the choice of base and reaction conditions to avoid potential side reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Wittig reaction with this compound based on analogous reactions with halogenated and electron-deficient benzaldehydes.
Table 1: Wittig Reaction with Stabilized Ylides for (E)-Alkene Synthesis
| Ylide Precursor | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Typical Yield (%) |
| (Carbethoxymethyl)triphenylphosphonium bromide | (Carbethoxymethylene)triphenylphosphorane | NaH, K₂CO₃, or Et₃N | THF, DCM, or Toluene | 25 - 80 | 2 - 24 | (E)-Alkene | 70 - 95 |
| (Cyanomethyl)triphenylphosphonium chloride | (Cyanomethylene)triphenylphosphorane | K₂CO₃ or Et₃N | Acetonitrile | 25 - 82 | 4 - 18 | (E)-Alkene | 65 - 90 |
| (Acetyl)methylidenetriphenylphosphorane | Acetylmethylidenetriphenylphosphorane | (none - stable ylide) | Toluene or neat | 80 - 110 | 1 - 6 | (E)-Alkene | 75 - 98 |
Table 2: Wittig Reaction with Non-Stabilized Ylides for (Z)-Alkene Synthesis
| Ylide Precursor | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | Methylenetriphenylphosphorane | n-BuLi, NaHMDS, or KOtBu | THF | -78 to 25 | 1 - 4 | Terminal Alkene | 60 - 85 |
| Ethyltriphenylphosphonium bromide | Ethylidenetriphenylphosphorane | n-BuLi or NaHMDS | THF | -78 to 25 | 2 - 6 | (Z)-Alkene | 55 - 80 |
| Benzyltriphenylphosphonium chloride | Benzylidenetriphenylphosphorane | n-BuLi, NaHMDS, or KOtBu | THF | -78 to 25 | 2 - 8 | (Z)-Stilbene derivative | 65 - 90 |
Experimental Protocols
Protocol 1: Synthesis of (E)-ethyl 3-(3-chloro-2,4-difluorophenyl)acrylate using a Stabilized Ylide
This protocol describes the reaction of this compound with a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a suitable solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the same solvent mixture.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (E)-alkene.
Protocol 2: Synthesis of 1-Chloro-2,4-difluoro-3-(prop-1-en-2-yl)benzene using a Non-Stabilized Ylide
This protocol details the in-situ generation of a non-stabilized ylide from ethyltriphenylphosphonium bromide and its reaction with this compound.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes or Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi or NaHMDS (1.05 eq) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30-60 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (Z)-alkene from the triphenylphosphine oxide and any minor (E)-isomer.
Mandatory Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
The diagram below outlines the key steps in a typical Wittig reaction protocol, from setup to product purification.
Caption: General workflow for a Wittig reaction experiment.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzaldehyde is a valuable and versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of three distinct halogen substituents on the aromatic ring, coupled with the activating effect of the aldehyde group, allows for selective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide range of functionalities, leading to the construction of complex molecular architectures.
The regioselectivity of the SNAr reaction is primarily governed by the electronic effects of the substituents. The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the aldehyde group (para) and the chlorine and fluorine atoms (ortho). Consequently, nucleophilic substitution predominantly occurs at this position.
These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alkoxides. The resulting 4-substituted-3-chloro-2-fluorobenzaldehyde derivatives are key precursors for the synthesis of a variety of heterocyclic compounds, including quinolones, a class of potent antibacterial agents.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a fluorine or chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.
The regioselectivity of the initial nucleophilic attack is dictated by the relative activation of the C-F and C-Cl bonds by the electron-withdrawing aldehyde group. The fluorine atom at the C4 position is the most susceptible to substitution due to the strong para-activating effect of the formyl group.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
Protocol 1: Reaction with a Secondary Amine (Piperazine)
This protocol describes the synthesis of 3-Chloro-2-fluoro-4-(piperazin-1-yl)benzaldehyde, a key intermediate for the synthesis of certain fluoroquinolone antibiotics.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M with respect to the benzaldehyde.
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol outlines the synthesis of 3-Chloro-2-fluoro-4-(phenylthio)benzaldehyde.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.05 eq) in anhydrous DMF to the suspension. Stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)
This protocol describes the synthesis of 3-Chloro-2-fluoro-4-methoxybenzaldehyde.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperazine | K2CO3 | DMSO | 80 | 4-6 | 85-95 |
| Morpholine | K2CO3 | DMSO | 80 | 4-6 | 88-96 |
| N-Methylpiperazine | Et3N | DMF | 90 | 6-8 | 80-90 |
Table 2: Reaction with Thiol and Alkoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | rt | 2-4 | 90-98 |
| Sodium Methoxide | - | MeOH | Reflux | 3-5 | 85-92 |
| Sodium Ethoxide | - | EtOH | Reflux | 3-5 | 82-90 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the SNAr reactions described in these protocols.
Signaling Pathway Application: Quinolone Synthesis
The products of these SNAr reactions are crucial intermediates in the synthesis of fluoroquinolone antibiotics. The following diagram illustrates the logical relationship in a multi-step synthesis.
Topic: Monitoring 3-Chloro-2,4-difluorobenzaldehyde Reactions by Thin-Layer Chromatography (TLC)
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for monitoring the progress of chemical reactions involving 3-Chloro-2,4-difluorobenzaldehyde using Thin-Layer Chromatography (TLC). As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, tracking its conversion is crucial for reaction optimization and yield determination.[1] This note outlines the principles of TLC, a step-by-step experimental workflow, methods for selecting an appropriate solvent system, and techniques for visualizing the results. A representative reaction—the synthesis of a quinazoline derivative—is used to illustrate the practical application of this method.
Introduction to TLC Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique used to separate components of a mixture.[2] In synthetic chemistry, it is an indispensable tool for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products over time.[3][4] For aromatic compounds like this compound and its derivatives, which are often UV-active, TLC is particularly effective.[5][6][7] The principle relies on the differential partitioning of analytes between a stationary phase (typically silica gel coated on a plate) and a mobile phase (the eluent or solvent system).[8]
Application: Synthesis of a Quinazoline Derivative
To illustrate the protocol, we will consider the monitoring of a reaction between this compound and a substituted aniline to form a quinazoline derivative, a common scaffold in medicinal chemistry.[9][10][11][12]
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: 2-Amino-5-methylaniline
-
Product: A substituted quinazoline derivative
The progress of this reaction can be effectively tracked by spotting the reaction mixture on a TLC plate at various time intervals and comparing it to the spots of the starting materials.[13][14]
Materials and Reagents
The following table summarizes the necessary materials and reagents for performing TLC analysis.
| Category | Item |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum-backed TLC plates |
| Apparatus | TLC developing chamber with lid |
| Capillary tubes for spotting | |
| UV lamp (254 nm and 365 nm) | |
| Forceps | |
| Pencil | |
| Heat gun (optional, for stain visualization) | |
| Solvents | Hexane (or Petroleum Ether) |
| (Mobile Phase) | Ethyl Acetate |
| Dichloromethane | |
| Methanol | |
| Visualization | UV Lamp |
| (Stains) | Potassium permanganate (KMnO₄) stain solution |
| p-Anisaldehyde stain solution |
Experimental Protocol
This section provides a detailed, step-by-step methodology for monitoring the reaction.
4.1. Preparation of the TLC Chamber
-
Pour the chosen solvent system (mobile phase) into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapors, ensuring better resolution.
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
4.2. Preparation of the TLC Plate
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on the origin line for spotting. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[14]
4.3. Sample Preparation and Spotting
-
Starting Material (SM): Prepare a dilute solution of this compound in a volatile solvent like ethyl acetate.
-
Reaction Mixture (RM): At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a small aliquot from the reaction vessel using a capillary tube.
-
Spotting:
-
On the leftmost point (SM), spot the diluted starting material.
-
On the rightmost point (RM), spot the aliquot from the reaction mixture.
-
On the center point (Co), first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This "co-spot" helps to confirm if spots with similar Rf values are identical.[3]
-
Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications.
-
4.4. Developing the Chromatogram
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front reaches about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
4.5. Visualization and Interpretation
-
UV Visualization (Non-destructive):
-
Stain Visualization (Destructive):
-
If compounds are not UV-active or for further confirmation, a chemical stain can be used.[16]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes.[5] Dip the plate in the stain solution and gently heat with a heat gun. Aldehydes will typically appear as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain for many functional groups, including aldehydes.[16]
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .
-
Monitor the reaction by observing the intensity of the spots. The reaction is progressing if the starting material spot in the RM lane diminishes over time while a new product spot appears and intensifies.
-
The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
-
TLC System Optimization
The choice of the mobile phase is critical for good separation. A typical starting point is a mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal solvent system should provide an Rf value between 0.2 and 0.8 for the compounds of interest.[2]
The following table shows hypothetical data for optimizing the separation of this compound (Starting Material) and its quinazoline product.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material | Rf of Product | Separation Quality |
| 9:1 | 0.75 | 0.55 | Good |
| 7:3 | 0.85 | 0.70 | Good, but high Rf |
| 4:1 | 0.92 | 0.80 | Poor (spots too high) |
| 1:1 | >0.95 | >0.95 | No separation |
Based on this data, a 9:1 Hexane:Ethyl Acetate system provides the best separation.
Visual Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Caption: Representative reaction scheme for TLC monitoring.
References
- 1. Cas 797791-33-4,6-CHLORO-2,3-DIFLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. coconote.app [coconote.app]
- 14. How To [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. silicycle.com [silicycle.com]
Application Notes: Synthesis of a Potent Pyrazolo[1,5-a]pyrimidine-based FGFR Inhibitor from 3-Chloro-2,4-difluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloro-2,4-difluorobenzaldehyde is a versatile starting material in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, provides multiple reaction handles and influences the pharmacokinetic properties of the final compounds. These application notes detail the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, specifically a pyrazolo[1,5-a]pyrimidine derivative, utilizing this compound as a key precursor. The dysregulation of FGFR signaling is a known driver in various cancers, making FGFR inhibitors a critical area of oncology research.
Key Synthetic Strategy
The synthesis of the target pyrazolo[1,5-a]pyrimidine inhibitor from this compound involves a multi-step sequence. The initial key step is a Knoevenagel condensation to form a dinitrile intermediate. This is followed by a cyclization reaction to construct the core pyrazole ring. Subsequent steps involve the formation of the pyrimidine ring and final amide coupling to yield the bioactive molecule.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and biological activity of the target compound.
Table 1: Synthesis Yield
| Step | Product | Starting Material | Yield (%) |
| 1. Knoevenagel Condensation | 2-((3-chloro-2,4-difluorophenyl)methylene)malononitrile | This compound | 95 |
| 2. Pyrazole Formation | 5-amino-3-((3-chloro-2,4-difluorophenyl)amino)-1H-pyrazole-4-carbonitrile | Dinitrile Intermediate | 60 |
| 3. Pyrazolo[1,5-a]pyrimidine Formation | 5-((3-chloro-2,4-difluorophenyl)amino)-3-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile | Pyrazole Intermediate | 85 |
| 4. Chlorination | 7-chloro-5-((3-chloro-2,4-difluorophenyl)amino)-3-methylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidinone | 80 |
| 5. Carboxylation | methyl 5-((3-chloro-2,4-difluorophenyl)amino)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | Chloro-pyrimidine Intermediate | 70 |
| 6. Amide Formation | 5-((3-chloro-2,4-difluorophenyl)amino)-N-(3,5-dimethoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide | Methyl Ester Intermediate | 55 |
Table 2: Biological Activity of the Final Compound
| Target | IC50 (nM) |
| FGFR1 | 15 |
| FGFR3 | 30 |
Experimental Protocols
Protocol 1: Synthesis of 2-((3-chloro-2,4-difluorophenyl)methylene)malononitrile
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Purification: A precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the product as a white solid.
Protocol 2: Synthesis of 5-amino-3-((3-chloro-2,4-difluorophenyl)amino)-1H-pyrazole-4-carbonitrile
-
Reaction Setup: Suspend 2-((3-chloro-2,4-difluorophenyl)methylene)malononitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the resulting precipitate, wash with ethanol, and dry to yield the pyrazole product.
Protocol 3: Synthesis of 5-((3-chloro-2,4-difluorophenyl)amino)-3-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
-
Reaction Setup: To a solution of 5-amino-3-((3-chloro-2,4-difluorophenyl)amino)-1H-pyrazole-4-carbonitrile (1.0 eq) in acetic acid, add ethyl acetoacetate (1.2 eq).
-
Reaction Conditions: Heat the mixture at reflux for 6 hours.
-
Work-up and Purification: Cool the mixture, and add water to precipitate the product. Filter the solid, wash with water, and dry.
Protocol 4: Synthesis of 7-chloro-5-((3-chloro-2,4-difluorophenyl)amino)-3-methylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: Suspend the product from Protocol 3 (1.0 eq) in phosphorus oxychloride (excess).
-
Reaction Conditions: Heat the mixture to 100 °C for 3 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Protocol 5: Synthesis of methyl 5-((3-chloro-2,4-difluorophenyl)amino)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
-
Reaction Setup: Dissolve the chlorinated intermediate from Protocol 4 (1.0 eq) in methanol.
-
Reagent Addition: Add triethylamine (2.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).
-
Reaction Conditions: Stir the mixture under a carbon monoxide atmosphere (balloon pressure) at 70 °C for 12 hours.
-
Work-up and Purification: Cool the mixture, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.
Protocol 6: Synthesis of 5-((3-chloro-2,4-difluorophenyl)amino)-N-(3,5-dimethoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide
-
Reaction Setup: Dissolve the methyl ester from Protocol 5 (1.0 eq) and 3,5-dimethoxyaniline (1.2 eq) in anhydrous toluene.
-
Reagent Addition: Add trimethylaluminum (2.0 M in toluene, 1.5 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat at 80 °C for 5 hours.
-
Work-up and Purification: Cool the reaction and quench with a saturated solution of sodium potassium tartrate. Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final compound.
Visualizations
Application Notes: 3-Chloro-2,4-difluorobenzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-Chloro-2,4-difluorobenzaldehyde as a key starting material for the synthesis of novel agrochemicals, particularly focusing on a proposed pyrazole carboxamide fungicide. The protocols provided are based on established synthetic methodologies for this class of compounds.
Introduction
This compound is a valuable fluorinated building block for the synthesis of complex agrochemicals. Its unique substitution pattern offers opportunities for the creation of new active ingredients with potentially enhanced efficacy and novel modes of action. This document outlines a representative synthetic pathway to a proposed pyrazole carboxamide fungicide, a class of compounds known for their effectiveness as succinate dehydrogenase inhibitors (SDHIs).
Proposed Agrochemical: A Novel Pyrazole Carboxamide Fungicide
Pyrazole carboxamide fungicides are a significant class of agrochemicals that inhibit fungal respiration by targeting the succinate dehydrogenase (SDH) enzyme complex. The proposed synthetic route leverages this compound to construct the substituted phenyl portion of the target molecule, which is crucial for its biological activity.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process beginning with the conversion of this compound to a key phenylhydrazine intermediate. This intermediate is then condensed with a 1,3-dicarbonyl compound to form the core pyrazole ring, followed by amidation to yield the final pyrazole carboxamide fungicide.
Caption: Synthetic workflow for the proposed fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2,4-difluorophenylhydrazine
This protocol details the conversion of this compound to the corresponding phenylhydrazine, a critical intermediate for pyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Sodium borohydride
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
-
Reduction to Hydrazine:
-
Suspend the crude hydrazone in ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-Chloro-2,4-difluorophenylhydrazine.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of the Pyrazole Carboxylate Intermediate
This protocol describes the Knorr pyrazole synthesis to form the core heterocyclic structure.
Materials:
-
3-Chloro-2,4-difluorophenylhydrazine
-
Ethyl 2-formyl-3-oxobutanoate (or other suitable 1,3-dicarbonyl compound)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-2,4-difluorophenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl 2-formyl-3-oxobutanoate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude ethyl 1-(3-chloro-2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of the Final Pyrazole Carboxamide Fungicide
This final step involves the hydrolysis of the ester and subsequent amidation.
Materials:
-
Ethyl 1-(3-chloro-2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide
-
Ethanol/Water mixture
-
Thionyl chloride or a coupling agent (e.g., EDCI/HOBt)
-
Appropriate amine (e.g., 2-aminopropane)
-
Triethylamine
-
Dichloromethane
Procedure:
-
Ester Hydrolysis:
-
Dissolve the pyrazole carboxylate intermediate in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 1-(3-chloro-2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
-
-
Amidation:
-
Suspend the carboxylic acid (1 equivalent) in dichloromethane.
-
Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the desired amine (e.g., 2-aminopropane, 1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the amine solution to 0°C and slowly add the solution of the acid chloride.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The final product can be purified by column chromatography or recrystallization.
-
Data Presentation
| Step | Starting Material | Product | Representative Yield (%) | Purity (%) (by HPLC) |
| 1. Hydrazine Synthesis | This compound | 3-Chloro-2,4-difluorophenylhydrazine | 85-95 | >95 |
| 2. Pyrazole Synthesis | 3-Chloro-2,4-difluorophenylhydrazine | Ethyl 1-(3-chloro-2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 70-85 | >98 |
| 3. Final Amidation | 1-(3-Chloro-2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Proposed Pyrazole Carboxamide Fungicide | 75-90 | >99 |
Mode of Action: Succinate Dehydrogenase Inhibition
The proposed pyrazole carboxamide fungicide is designed to act as a Succinate Dehydrogenase Inhibitor (SDHI). SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding (Qp) site of the SDH complex, the fungicide blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Inhibition of the mitochondrial electron transport chain by the proposed fungicide.
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Chloro-2,4-difluorobenzaldehyde, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. The synthesis is approached via the regioselective chlorination of 2,4-difluorobenzaldehyde. This protocol outlines the reaction procedure, purification methods, and necessary safety precautions. All quantitative data is summarized for clarity, and a workflow diagram is provided for visualization of the process.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its trifunctionalized benzene ring serves as a versatile scaffold for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. The precise arrangement of the chloro and fluoro substituents, along with the reactive aldehyde group, allows for a wide range of subsequent chemical transformations.
The synthetic strategy focuses on the direct electrophilic chlorination of commercially available 2,4-difluorobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The fluorine atoms at positions 2 and 4 are ortho-, para-directing, while the aldehyde group at position 1 is meta-directing. Consequently, the C-3 and C-5 positions are activated towards electrophilic attack. This protocol aims to selectively introduce a chlorine atom at the C-3 position.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Scale-up Synthesis of this compound
This protocol is designed for a representative scale-up synthesis. Appropriate adjustments to quantities and equipment should be made based on the desired production scale.
3.1. Materials and Equipment
| Material/Equipment | Specifications |
| 2,4-Difluorobenzaldehyde | Purity ≥ 98% |
| N-Chlorosuccinimide (NCS) | Reagent grade |
| Sulfuric Acid | Concentrated (98%) |
| Dichloromethane (DCM) | Anhydrous, reagent grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Glass-lined reactor | Appropriate volume with overhead stirrer, temperature control, and inert gas inlet |
| Addition funnel | |
| Condenser | |
| Separation funnel | |
| Rotary evaporator | |
| Vacuum distillation apparatus |
3.2. Procedure
-
Reactor Setup: Equip a clean and dry glass-lined reactor with an overhead stirrer, a temperature probe, a condenser, and an inert gas (nitrogen or argon) inlet.
-
Charging Reactants: Charge the reactor with 2,4-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (5-10 volumes). Begin stirring to ensure a homogeneous solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid (1.5 - 2.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
Addition of Chlorinating Agent: In a separate vessel, dissolve N-Chlorosuccinimide (NCS, 1.05 - 1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred mixture of crushed ice and water.
-
Work-up:
-
Transfer the mixture to a separation funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2,4-Difluorobenzaldehyde | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 1.05 - 1.1 eq |
| Sulfuric Acid | 1.5 - 2.0 eq |
| Reaction Conditions | |
| Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| Product | |
| Expected Yield | 75 - 85% |
| Purity (by GC) | > 98% |
| Boiling Point | Approx. 85-90 °C at 10 mmHg |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a closed system where possible.
-
The quenching process is exothermic. Perform it slowly and with adequate cooling.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of 3-Chloro-2,4-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield in reactions involving 3-Chloro-2,4-difluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While a direct, high-yield synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from methodologies used for structurally similar compounds. A common approach involves the formylation of 1-chloro-2,4-difluorobenzene. Another potential route is the oxidation of 3-chloro-2,4-difluorobenzyl alcohol. The choice of synthetic strategy often depends on the available starting materials and the scale of the reaction.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: Key parameters to optimize include reaction temperature, choice of catalyst and solvent, and the purity of starting materials. For formylation reactions, maintaining a low temperature (e.g., -75°C) during the addition of organolithium reagents is often crucial to prevent side reactions.[1] The stoichiometry of the reagents must be carefully controlled to avoid the formation of byproducts.
Q3: What are the likely impurities or side products in the synthesis of this compound?
A3: Potential side products can arise from incomplete reactions, over-reaction, or side reactions of functional groups. For instance, in a Grignard or organolithium-based formylation, impurities could include the corresponding benzoic acid (from oxidation of the aldehyde) or biphenyl derivatives. In reactions starting from a substituted toluene, partially halogenated intermediates can be a source of impurities.[2]
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound can typically be achieved through vacuum distillation or column chromatography.[3][4] The choice of method depends on the physical properties of the product and the nature of the impurities. It is important to handle the compound under an inert atmosphere as aromatic aldehydes can be susceptible to oxidation.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, including suboptimal reaction conditions and reagent quality.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Temperature | For reactions involving organometallic intermediates (e.g., Grignard or organolithium reagents), maintain strict temperature control. Low temperatures (e.g., -78°C) are often necessary to prevent decomposition of the intermediate and side reactions.[1] For other reaction types, systematically screen a range of temperatures to find the optimum. |
| Poor Quality or Inactive Reagents | Use freshly opened or purified solvents and reagents. Organometallic reagents are particularly sensitive to moisture and air. Ensure starting materials are of high purity to avoid interference with the reaction. |
| Inefficient Catalyst | If using a catalyst, ensure it is fresh and active. The choice of catalyst is critical; for instance, in formylation reactions, the Lewis acid catalyst (e.g., AlCl₃) must be anhydrous.[3][6] |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reagent may lead to the formation of byproducts. |
| Product Loss During Workup | Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous workup to prevent loss of the product. Use the appropriate solvent for extraction. |
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of impurities.
| Potential Cause | Recommended Solution(s) |
| Side Reactions of the Aldehyde Group | The aldehyde functional group is reactive and can undergo further reactions. Minimize reaction time and temperature once the product is formed. Consider in-situ protection/derivatization if the aldehyde is unstable under the reaction conditions. |
| Competing Reactions at Other Sites on the Aromatic Ring | The substitution pattern of the starting material can influence regioselectivity. The choice of catalyst and reaction conditions can help direct the reaction to the desired position. |
| Presence of Water or Oxygen | Reactions involving air- and moisture-sensitive reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents. |
| Over-halogenation or Incomplete Halogenation | In reactions involving halogenation, carefully control the amount of the halogenating agent and the reaction time to prevent the formation of over- or under-halogenated byproducts. |
Experimental Protocols
General Protocol for Formylation via Ortho-Lithiation (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar substituted benzaldehydes and should be optimized for the specific synthesis of this compound.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1-chloro-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -75°C using a dry ice/acetone bath.[1]
-
Lithiation: Slowly add a solution of a strong base, such as sec-butyllithium (sec-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution, maintaining the temperature below -70°C.[1]
-
Reaction Monitoring: Stir the mixture at this temperature for a specified time (e.g., 2 hours) to ensure complete lithiation. The progress can be monitored by quenching small aliquots with D₂O and analyzing by NMR.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again ensuring the temperature remains below -70°C.
-
Quenching: After stirring for an additional period, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low yield optimization.
Caption: General experimental workflow for formylation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-2,4-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4-difluorobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Vilsmeier-Haack formylation of 1-chloro-2,4-difluorobenzene and lithiation of 1-chloro-2,4-difluorobenzene followed by formylation.
Route 1: Vilsmeier-Haack Reaction
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide derivative (e.g., N,N-dimethylformamide - DMF), is moisture-sensitive. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled POCl₃ and anhydrous DMF. |
| Insufficiently Activated Aromatic Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, favoring electron-rich substrates. While the fluorine atoms are activating, the chlorine atom is deactivating. | Consider using a more potent formylating agent or harsher reaction conditions (e.g., higher temperature), but monitor for side product formation. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. A typical temperature range is between room temperature and 80°C. |
| Short Reaction Time: The reaction may not have proceeded to completion. | Extend the reaction time and monitor the consumption of the starting material. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in GC Analysis
| Potential Cause | Recommended Solution |
| Isomeric Products: Formylation may occur at positions other than the desired C3 position, leading to the formation of regioisomers. | Optimize reaction conditions to favor the desired isomer. This may involve adjusting the temperature, solvent, or the stoichiometry of the reagents. Purification by column chromatography is often necessary to separate isomers. |
| Unreacted Starting Material: Incomplete reaction. | Increase reaction time, temperature, or the amount of Vilsmeier reagent. |
| Hydrolysis of Intermediate: The intermediate iminium salt must be hydrolyzed to the aldehyde. | Ensure proper aqueous workup with a suitable base (e.g., sodium acetate or sodium bicarbonate solution) to facilitate complete hydrolysis. |
| Side Reactions with Solvent: If using a reactive solvent, it may compete in the reaction. | Use a non-reactive, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
Route 2: Lithiation followed by Formylation
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Lithiation: The organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) may not have fully reacted with the starting material. | Use a slight excess of the organolithium reagent. Ensure anhydrous conditions and low temperatures (typically -78°C) to prevent reagent decomposition. |
| Proton Quenching: Traces of water or other protic sources in the reaction mixture can quench the organolithium intermediate. | Rigorously dry all solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Side Reactions of the Organolithium Intermediate: The highly reactive organolithium species can react with the solvent (e.g., THF) or other electrophiles present. | Maintain a low reaction temperature. Add the formylating agent (e.g., DMF) slowly and directly to the reaction mixture. |
| Inefficient Formylation: The addition of the formylating agent may not be efficient. | Ensure the formylating agent is added at a low temperature and allowed to react sufficiently before quenching. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Formation of Symmetric Biaryls: Coupling of the organolithium intermediate with unreacted starting material. | Add the organolithium reagent slowly to the substrate solution to maintain a low concentration of the lithiated species. |
| Reaction at Other Positions: Although directed by the fluorine and chlorine atoms, minor amounts of lithiation at other positions can occur. | Carefully control the temperature and the choice of organolithium base to maximize regioselectivity. |
| Over-alkylation/addition to Aldehyde: The organolithium reagent can add to the newly formed aldehyde product. | Add the organolithium reagent to the substrate first, allow for complete lithiation, and then add the formylating agent. Keep the temperature low during the addition of the formylating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack synthesis of this compound?
A1: The most common side products are typically regioisomers of the desired product. Due to the directing effects of the substituents on the benzene ring, formylation can potentially occur at other positions, leading to isomers such as 5-Chloro-2,4-difluorobenzaldehyde. Unreacted 1-chloro-2,4-difluorobenzene is also a common impurity if the reaction does not go to completion.
Q2: How can I minimize the formation of isomeric impurities?
A2: Optimizing the reaction conditions is key. This includes careful control of the reaction temperature, as higher temperatures can sometimes lead to a loss of regioselectivity. The choice of solvent and the rate of addition of the Vilsmeier reagent can also influence the product distribution. A thorough screening of reaction parameters is recommended.
Q3: What purification techniques are most effective for isolating this compound?
A3: Column chromatography on silica gel is a standard and effective method for separating the desired product from isomeric impurities and unreacted starting material. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be optimized based on TLC analysis. Distillation under reduced pressure can also be used for purification, especially on a larger scale, provided the boiling points of the components are sufficiently different.
Q4: In the lithiation route, what is the best organolithium reagent to use for selective metallation?
A4: Lithium diisopropylamide (LDA) is often a good choice for directed ortho-metallation as it is a strong, non-nucleophilic base. The use of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) can also be effective, but may lead to more side reactions if not carefully controlled. The choice of base can be critical for achieving high regioselectivity.
Q5: My NMR spectrum of the final product shows some unidentifiable peaks. What could they be?
A5: Besides the common side products mentioned, other impurities can arise from the decomposition of reagents or intermediates. For example, in the Vilsmeier-Haack reaction, residual DMF or its decomposition products might be present. In the lithiation route, impurities from the organolithium reagent or quenched byproducts could be observed. It is also possible that the aldehyde product has undergone some oxidation to the corresponding carboxylic acid if not handled and stored properly. Running a GC-MS analysis can often help in identifying these unknown impurities by their mass fragmentation patterns.
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Chloro-2,4-difluorobenzene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 1-chloro-2,4-difluorobenzene (1.0 eq.) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Extraction: Stir the mixture vigorously for 1 hour. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Lithiation of 1-Chloro-2,4-difluorobenzene and Formylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-chloro-2,4-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture at -78°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: Lithiation and formylation pathway for the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of 3-Chloro-2,4-difluorobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-2,4-difluorobenzaldehyde and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound derivatives.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Question: My target compound is co-eluting with impurities. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: The polarity of the mobile phase is critical for good separation. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for halogenated benzaldehydes is a mixture of ethyl acetate and hexanes.
-
Fine-Tune Polarity: If you are using an ethyl acetate/hexane system, try decreasing the percentage of ethyl acetate to increase the retention time of your polar compounds on the silica gel, which can improve separation.
-
Test Different Solvent Systems: Consider alternative solvent systems. For example, dichloromethane/hexane or ether/hexane can offer different selectivity.
-
Use Isocratic vs. Gradient Elution: If co-elution persists with an isocratic (constant solvent composition) elution, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can often resolve closely eluting spots.
-
Issue 2: The Target Compound is Not Eluting from the Column
-
Question: I have loaded my sample, but the desired product is stuck on the column. What should I do?
-
Answer:
-
Increase Solvent Polarity: Your mobile phase is likely not polar enough to displace the compound from the silica gel. Gradually increase the concentration of the polar solvent in your mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be effective, but it should be used with caution as it can dissolve some of the silica gel.
-
Check for Compound Degradation: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
Issue 3: Low Yield of Purified Product
-
Question: After column chromatography, the yield of my purified this compound derivative is very low. What are the potential causes?
-
Answer:
-
Compound Volatility: Some benzaldehyde derivatives can be volatile, leading to loss during solvent evaporation. Use care when removing the solvent under reduced pressure (e.g., use a lower temperature on the rotary evaporator).
-
Irreversible Adsorption or Degradation: As mentioned, the compound may be strongly adsorbing to or degrading on the silica gel. Using a less acidic stationary phase or deactivating the silica gel can mitigate this.
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Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the purification to elute all of your compound.
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Broad Peaks: If the compound elutes as a very broad peak, it can be difficult to collect all fractions containing the pure product without including impurities. Optimizing the loading technique and the solvent system can lead to sharper peaks.
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Issue 4: Tailing or Streaking of Spots on TLC and Column
-
Question: My compound is showing significant tailing on the TLC plate and eluting as a broad band from the column. Why is this happening?
-
Answer:
-
Sample Overloading: You may be loading too much crude material onto your column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Acidic Impurities: The presence of acidic impurities, such as the corresponding carboxylic acid formed by oxidation of the aldehyde, can cause tailing. A pre-purification acid-base wash can remove these impurities.
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Interaction with Silica Gel: The aldehyde group can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a modifier like triethylamine to the mobile phase can reduce this interaction and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A good starting point for many moderately polar organic compounds, including halogenated benzaldehydes, is a mixture of ethyl acetate and hexanes. Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and adjust the ratio based on the Rf value of your target compound on a TLC plate.
Q2: How do I use Thin Layer Chromatography (TLC) to develop a solvent system for my column?
A2: Spot your crude reaction mixture on a TLC plate and develop it in different solvent systems. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, with good separation from major impurities.
Q3: Can this compound degrade on silica gel?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or cause irreversible adsorption. If you observe significant product loss or the appearance of new, more polar spots on your TLC after exposure to silica, consider using silica gel that has been deactivated with a base (e.g., by pre-treating with a triethylamine solution) or using an alternative stationary phase like neutral alumina.
Q4: What are the common impurities I should expect when synthesizing this compound derivatives?
A4: Common impurities can arise from unreacted starting materials, byproducts from the specific reaction used (e.g., Friedel-Crafts acylation byproducts), and degradation products. A very common impurity is the corresponding carboxylic acid, formed by the oxidation of the aldehyde.
Q5: Is it better to perform dry loading or wet loading of my sample?
A5: For samples that are not highly soluble in the initial mobile phase, dry loading is often preferred. This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This technique can lead to better band sharpness and improved separation.
Data Presentation
Table 1: Representative Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity Index | Typical Rf of Target Compound* | Observations |
| 5% Ethyl Acetate / 95% Hexane | Low | 0.1 - 0.2 | Good for initial separation of non-polar impurities. |
| 10% Ethyl Acetate / 90% Hexane | Low-Medium | 0.25 - 0.4 | Often a good starting point for column chromatography. |
| 20% Ethyl Acetate / 80% Hexane | Medium | 0.4 - 0.6 | May be too polar, leading to faster elution and poorer separation. |
| 15% Dichloromethane / 85% Hexane | Low-Medium | Varies | Can offer different selectivity compared to ethyl acetate systems. |
*Note: These are hypothetical Rf values for illustrative purposes. Actual Rf values will depend on the specific derivative and experimental conditions.
Table 2: Example Gradient Elution Protocol
| Step | Solvent Composition | Volume | Purpose |
| 1 | 5% Ethyl Acetate / 95% Hexane | 2 column volumes | Elute non-polar impurities. |
| 2 | Gradient to 15% Ethyl Acetate / 85% Hexane | 10 column volumes | Elute the target compound. |
| 3 | 30% Ethyl Acetate / 70% Hexane | 2 column volumes | Flush any remaining highly polar compounds from the column. |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size (a diameter-to-height ratio of the silica bed of about 1:10 to 1:15 is common).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase to equilibrate the stationary phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
Caption: Experimental workflow for column chromatography.
Technical Support Center: Improving Reaction Times for 3-Chloro-2,4-difluorobenzaldehyde Condensations
Welcome to the Technical Support Center for optimizing condensation reactions involving 3-chloro-2,4-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their synthetic routes. The following information is presented in a question-and-answer format to directly address common challenges and provide actionable insights based on established chemical principles.
I. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, focusing on improving reaction times and overall success.
Q1: My Knoevenagel condensation with this compound is sluggish. What are the primary factors I should investigate to increase the reaction rate?
Slow reaction times in Knoevenagel condensations are a common issue that can often be resolved by systematically evaluating several key parameters. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1][2] The efficiency of this process is highly dependent on the reaction environment.
Key Areas for Investigation:
-
Catalyst Choice and Activity: The catalyst is crucial for activating the active methylene compound.[1] Weak bases like piperidine, pyridine, or ammonium acetate are frequently used to avoid self-condensation of the aldehyde.[1][3] If your reaction is slow, consider the following:
-
Catalyst Screening: The choice of base can significantly impact the reaction rate. Experiment with different weak bases to find the optimal one for your specific substrates. Ammonium salts are also effective and are considered a greener option.[1]
-
Catalyst Deactivation: Ensure your catalyst is fresh and has not been deactivated by improper storage or contaminants.
-
Catalyst Loading: The amount of catalyst can be critical. While catalytic amounts are typical, optimizing the concentration (e.g., starting at 10 mol%) can lead to significant rate improvements.[4]
-
-
Solvent Effects: The solvent plays a critical role in reaction kinetics.[5]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile can accelerate the reaction.[5][6] They are particularly effective at promoting both the initial nucleophilic addition and the subsequent dehydration step.[5]
-
Polar Protic Solvents: While ethanol is a common solvent and can lead to good yields, it can sometimes slow down the reaction compared to aprotic alternatives.[5][7]
-
Solvent-Free Conditions: In some cases, running the reaction neat or using a grinding technique can lead to faster reactions and simpler workups.[8][9]
-
-
Temperature Optimization: Increasing the reaction temperature is a common strategy to improve slow reaction kinetics.[1] However, this should be done systematically to avoid the formation of side products. Monitor the reaction by Thin Layer Chromatography (TLC) as you gradually increase the temperature.[6]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] The presence of water can inhibit the reaction or shift the equilibrium back towards the reactants. To drive the reaction forward, consider:
Q2: I'm observing the formation of side products in my condensation reaction. How can I improve the selectivity and yield of my desired product?
The formation of side products is a common challenge that can significantly reduce the yield and purity of your target molecule. The two most frequent side reactions in condensations with aldehydes are self-condensation and Michael addition.[3]
-
Minimizing Aldehyde Self-Condensation: This is essentially an aldol condensation of this compound with itself.[3] This is more likely with stronger bases.
-
Use a Weaker Base: Switching from strong bases to milder ones like piperidine or ammonium acetate can suppress self-condensation.[3]
-
Controlled Addition: Slowly adding the aldehyde to a mixture of the active methylene compound and the catalyst can keep the instantaneous concentration of the aldehyde low, thus minimizing self-condensation.[3]
-
-
Preventing Michael Addition: The α,β-unsaturated product of your condensation is a Michael acceptor and can react with another molecule of the deprotonated active methylene compound.[3]
-
Stoichiometry Control: Use a 1:1 molar ratio of the aldehyde to the active methylene compound. An excess of the active methylene partner will favor the Michael addition side reaction.[3]
-
Monitor Reaction Progress: Closely follow the reaction using TLC. Stop the reaction as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition from occurring.[3]
-
Q3: Can I run condensations with this compound under solvent-free conditions to improve reaction times and simplify purification?
Yes, solvent-free conditions, often employing a grinding method, can be a highly effective strategy for improving reaction times and aligning with green chemistry principles.[11][12]
Advantages of Solvent-Free Reactions:
-
Increased Reaction Rates: Bringing reactants into close contact in the absence of a solvent can lead to significantly faster reactions.
-
Simplified Work-up: Eliminating the need for solvent removal simplifies the purification process.
-
Reduced Waste: This approach is more environmentally friendly.
A common technique involves grinding the aldehyde, the active methylene compound (or ketone for Claisen-Schmidt condensations), and a solid base catalyst (like sodium hydroxide) in a mortar and pestle.[11][12] The reaction progress can be monitored by TLC.[11]
Q4: My Claisen-Schmidt condensation of this compound with an acetophenone derivative is not proceeding efficiently. What adjustments should I consider?
The Claisen-Schmidt condensation is a type of aldol condensation between an aldehyde (with no α-hydrogens, like your substrate) and a ketone.[13][14] If you are experiencing slow reaction times or low yields, consider the following:
-
Base Catalyst: This reaction is typically catalyzed by a base. Sodium hydroxide or potassium hydroxide are commonly used.[15][16] Ensure your base is not old or contaminated.
-
Solvent Choice: While solvent-free grinding is an option, traditional protocols often use a solvent like ethanol.[15]
-
Temperature: Some Claisen-Schmidt condensations may require heating to proceed at a reasonable rate.[16]
-
Reactant Purity: Ensure the purity of both the this compound and the acetophenone derivative, as impurities can inhibit the reaction.
Q5: Are there alternative condensation reactions to the Knoevenagel that I could explore for this compound?
Yes, depending on your desired product, other classic condensation reactions can be employed.
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid.[17][18] For example, reacting this compound with acetic anhydride and sodium acetate would yield the corresponding cinnamic acid derivative. This reaction often requires high temperatures.[19] Microwave irradiation has been shown to significantly reduce reaction times for the Perkin reaction.[17]
II. Experimental Protocols & Data
This section provides standardized protocols and comparative data to guide your experimental design.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol provides a general starting point for the Knoevenagel condensation of this compound with an active methylene compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or DMF).[6]
-
Catalyst Addition: Add a weak base catalyst (e.g., piperidine, 0.1 equivalents) to the mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[6] For reactions that produce water, a Dean-Stark apparatus can be used if refluxing in a solvent like toluene.[6]
-
Monitoring: Monitor the progress of the reaction by TLC.[6]
-
Work-up and Purification: Once the reaction is complete, cool the mixture. If a precipitate forms, filter the solid and wash it with a cold solvent like ethanol.[6] If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[6]
Data Summary: Solvent and Catalyst Effects on Knoevenagel Condensation
The following table summarizes typical outcomes for Knoevenagel condensations under various conditions, providing a basis for your optimization efforts.
| Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference(s) |
| Piperidine | Ethanol | Room Temp - Reflux | Varies | Good | [6][7] |
| Piperidine | Toluene (with Dean-Stark) | Reflux | Varies | Good-Excellent | [1] |
| Ammonium Acetate | Ethanol | Reflux | Varies | Good | [1] |
| Various | DMF | Room Temp - 80°C | 15 min - 1 hr | 81-99% | [5][6] |
| Various | Acetonitrile | Room Temp | 15 min | 81-99% | [6] |
| None (Grinding) | Solvent-Free | Room Temp | 30 min - 1 hr | High | [9][11] |
Note: Yields and reaction times are indicative and can vary significantly based on the specific active methylene compound used.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This protocol outlines a solvent-free approach for the Claisen-Schmidt condensation.[4][11]
-
Reactant and Catalyst Preparation: In a mortar, combine this compound (1 equivalent), the desired acetophenone derivative (1 equivalent), and solid sodium hydroxide pellets (1 equivalent).[4]
-
Grinding: Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency.
-
Monitoring: Monitor the reaction progress by TLC.[11]
-
Work-up: Once the reaction is complete, add water to the mortar and triturate the solid.
-
Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[11]
III. Visualizing Reaction Workflows & Logic
To further clarify the experimental and troubleshooting processes, the following diagrams are provided.
Knoevenagel Condensation Workflow
Caption: A typical workflow for a Knoevenagel condensation experiment.
Troubleshooting Logic for Slow Reactions
Caption: A decision tree for troubleshooting slow condensation reactions.
IV. References
-
Benchchem. Troubleshooting low conversion rates in Knoevenagel reactions. 1
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. 5
-
Benchchem. troubleshooting low yields in Knoevenagel condensation. 6
-
SciSpace. Ionic liquids as solvents for the Knoevenagel condensation. 20
-
Wikipedia. Knoevenagel condensation. 2
-
Benchchem. Troubleshooting Knoevenagel condensation side reactions. 3
-
Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. 21
-
ResearchGate. Solvent effect on the Knoevenagel reaction a | Download Table. 7
-
MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. 22
-
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. 23
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. 24
-
ResearchGate. (PDF) Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. 8
-
ResearchGate. Condensation reaction of substituted aromatic aldehydes and active methylene compounds. 25
-
SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. 11
-
Thermo Fisher Scientific. Knoevenagel Condensation. 10
-
PMC. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 15
-
Asian Journal of Chemistry. Perkin Reactions under Microwave Irradiation. 17
-
Perkin Reaction. 18
-
PubMed. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. 26
-
The comparison of Knoevenagel condensation under different reaction conditions. 9
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. 16
-
ResearchGate. Synthesis of Chalcone Derivatives 59−99 | Download Scientific Diagram. 27
-
ACS Omega. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. 28
-
JOCPR. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. 29
-
JETIR. SYNTHESIS OF CHALCONES. 30
-
Benchchem. Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. 31
-
Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. 32
-
Sigma-Aldrich. Knoevenagel Condensation Reaction. --INVALID-LINK--
-
ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. 33
-
Benchchem. Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. 4
-
Wikipedia. Claisen–Schmidt condensation. 13
-
Benchchem. Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives. 19
-
RSC Publishing. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. 34
-
PraxiLabs. Claisen Schimdt Reaction (Mixed Aldol Condensation). 14
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. 35
-
Google Patents. CN103709071A - 3, 4-difluorobenzonitrile preparation method. 36
-
Organic Chemistry Portal. Substituted active methylene synthesis by condensation. 37
-
PMC. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. 38
-
NIH. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. 39
-
Beilstein Journals. Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. 40
-
RSC Publishing. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. 41
-
NIH. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. 12
-
ResearchGate. Reaction of barbituric acid, 4‐chlorobenzaldehyde and malononitrile in.... 42
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. praxilabs.com [praxilabs.com]
- 15. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]
- 23. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 24. pure.tue.nl [pure.tue.nl]
- 25. researchgate.net [researchgate.net]
- 26. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. jocpr.com [jocpr.com]
- 30. jetir.org [jetir.org]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]
- 37. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 38. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 40. BJOC - Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions [beilstein-journals.org]
- 41. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 42. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 3-Chloro-2,4-difluorobenzaldehyde
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 3-chloro-2,4-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides in Q&A Format
Issue 1: Low to No Conversion of this compound
Question: My Suzuki coupling reaction with this compound is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki coupling of an electron-deficient aryl chloride like this compound is a common issue, often stemming from inefficient oxidative addition. Here are the primary factors to investigate:
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical for activating the strong carbon-chlorine bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for the efficient coupling of aryl chlorides.[1][2] Consider using a pre-catalyst for better stability and activity.
-
-
Insufficient Base Strength or Poor Solubility: The base plays a crucial role in activating the boronic acid for transmetalation. If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle can stall.
-
Solution: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Ensure adequate mixing, as many inorganic bases are poorly soluble in organic solvents. Grinding the base to a fine powder can improve reproducibility. For anhydrous couplings with K₃PO₄, adding a small amount of water can be beneficial.
-
-
Low Reaction Temperature: Aryl chlorides often require higher temperatures to undergo oxidative addition compared to aryl bromides or iodides.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C, and monitor the progress.
-
-
Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or catalyst deactivation can lead to low conversion.
-
Solution: Use fresh, high-purity reagents. Ensure your boronic acid has been stored properly. Degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.
-
Issue 2: Significant Formation of Dehalogenated Byproduct (2,4-difluorobenzaldehyde)
Question: I am observing a significant amount of 2,4-difluorobenzaldehyde in my reaction mixture. What causes this dehalogenation, and how can I minimize it?
Answer:
Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This typically occurs via the formation of a palladium-hydride species.
-
Proton Sources: The presence of proton sources, such as water or alcohols, in the reaction mixture can lead to the formation of palladium-hydride species, which then participate in the dehalogenation pathway.
-
Solution: Use anhydrous solvents and ensure all reagents are dry.
-
-
Base Choice: Some bases can promote dehalogenation.
-
Solution: A careful selection of the base is important. Weaker bases like K₂CO₃ or Cs₂CO₃ might be advantageous over stronger ones in some cases.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Solution: Employing bulky, electron-rich ligands can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the dehalogenation pathway.
-
Issue 3: Formation of Homocoupled Boronic Acid Byproduct
Question: My reaction is producing a significant amount of the homocoupled product from my boronic acid. How can I prevent this?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Solution: It is crucial to thoroughly degas all solvents and reagents before use and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow, leading to side reactions.
-
Solution: Using a pre-formed Pd(0) catalyst or ensuring efficient in situ reduction can minimize homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Is the aldehyde group in this compound compatible with Suzuki coupling conditions?
A1: Generally, aldehyde functional groups are well-tolerated in Suzuki-Miyaura couplings. However, under strongly basic conditions or at very high temperatures, side reactions involving the aldehyde, such as aldol condensation, can occur. It is advisable to use milder bases like K₂CO₃ or K₃PO₄ and to keep the reaction temperature as low as feasible while still achieving good conversion.[3]
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: A good starting point would be to use a catalyst system known to be effective for aryl chlorides. For example, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] A common base to start with is K₃PO₄, and a suitable solvent system would be an anhydrous aprotic solvent like toluene or 1,4-dioxane, often with a small amount of water to aid in dissolving the base.[3]
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
Q4: My product appears to be contaminated with residual palladium. How can I remove it?
A4: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by filtering the product through a pad of Celite® or silica gel. In some cases, washing the organic extract with an aqueous solution of a thiol-containing reagent can also help to sequester the palladium.
Data Presentation
Table 1: Effect of Catalyst/Ligand System on the Suzuki Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) of Biaryl Product | Reference Substrate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | 4-Bromobenzothiazole |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 95 | 4-Chlorobenzonitrile |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | 4-Bromobenzonitrile |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | Low to moderate | Electron-deficient aryl chlorides |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature for similar substrates.
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | High | Generally effective for aryl chlorides. |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | High | Often a good choice for challenging couplings. |
| K₂CO₃ (2.0) | DMF | 140 | 0.3 | Moderate to High | Higher temperatures may be required. |
| Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80 | 12 | Variable | A milder, cost-effective option. |
Note: The optimal base and solvent combination should be determined empirically for each specific reaction.
Experimental Protocols
Detailed Methodology for a Representative Suzuki Coupling of an Electron-Deficient Aryl Chloride
This protocol is adapted for a substrate similar to this compound and serves as a robust starting point.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by bubbling the gas through the solid mixture.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Preventing byproduct formation in Knoevenagel reactions of 3-Chloro-2,4-difluorobenzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Knoevenagel condensation reactions utilizing 3-Chloro-2,4-difluorobenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, enabling you to optimize your reaction conditions and minimize the formation of unwanted byproducts. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that you may encounter during the Knoevenagel condensation of this compound, particularly with active methylene compounds like malononitrile or cyanoacetic esters.
Issue 1: Low Yield of the Desired Product and Presence of Multiple Unidentified Spots on TLC
Question: My reaction is showing a low yield of the expected 2-(3-chloro-2,4-difluorobenzylidene)malononitrile, and my TLC plate shows several spots, including some that are more polar than my starting materials. What are the likely causes and how can I rectify this?
Answer:
Low yields and the appearance of multiple byproducts are common challenges in Knoevenagel condensations, especially with highly reactive and functionalized substrates like this compound. The primary culprits are often competing side reactions. Let's break down the possibilities and solutions.
Potential Causes & Solutions:
-
Self-Condensation of the Aldehyde: While less common for aromatic aldehydes compared to their aliphatic counterparts, strong basic conditions can promote the self-condensation of this compound.
-
Michael Addition of the Active Methylene Compound: The desired α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to your product, leading to a highly functionalized and more polar byproduct.
-
Solution: Carefully control the stoichiometry. Using a slight excess of the aldehyde (1.1 to 1.2 equivalents) can help consume the active methylene compound and minimize this side reaction. Additionally, monitoring the reaction closely by TLC or GC-MS and stopping it once the starting aldehyde is consumed can prevent the accumulation of the Michael adduct.
-
-
Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of the nitrile groups in malononitrile or the product, forming amides and carboxylic acids, which would appear as more polar spots on a TLC plate.
-
Solution: Ensure your solvent is anhydrous, especially if the reaction is heated. If water is a known byproduct of the condensation, consider using a Dean-Stark trap to remove it azeotropically.[3] A study on the hydrolysis of the similar o-chlorobenzylidene malononitrile (CBM) showed it breaks down into o-chlorobenzaldehyde and malononitrile, indicating the reverse reaction is also possible in the presence of water.[4][5]
-
-
Nucleophilic Aromatic Substitution (SNAr): This is a significant and often overlooked side reaction with polyhalogenated aromatic aldehydes. The electron-withdrawing nature of the aldehyde and the other halogen substituents activate the aromatic ring for nucleophilic attack.
-
The Nucleophile: The carbanion of your active methylene compound or the amine catalyst (e.g., piperidine) can act as the nucleophile.
-
Regioselectivity: In this compound, the fluorine atom at the 4-position (para to the aldehyde) is the most likely site for substitution due to the strong activation by the aldehyde group.
-
Solutions:
-
Temperature Control: SNAr reactions typically require higher activation energy than the Knoevenagel condensation. Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) can significantly suppress the rate of SNAr while still allowing the desired condensation to proceed.
-
Catalyst Choice: While piperidine is a common catalyst, its secondary amine nature makes it a potential nucleophile for SNAr. Consider using a non-nucleophilic base or a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) which can promote the condensation without participating in SNAr.[6]
-
Reaction Time: Minimize the reaction time to reduce the opportunity for SNAr to occur.
-
-
Issue 2: The Final Product is a Different Color Than Expected or Degrades Upon Standing
Question: I've isolated my product, but it's an off-color, and it seems to be degrading over time. What could be causing this instability?
Answer:
The desired product, 2-(3-chloro-2,4-difluorobenzylidene)malononitrile, is a conjugated system and should be a stable, crystalline solid. Discoloration and degradation can point to residual impurities or decomposition pathways.
Potential Causes & Solutions:
-
Residual Catalyst: Amine catalysts like piperidine can be challenging to remove completely and can lead to product instability over time, often causing discoloration.
-
Solution: During workup, wash the organic layer thoroughly with a dilute acid (e.g., 1M HCl) to protonate and extract the amine catalyst into the aqueous phase. Follow this with a wash with saturated sodium bicarbonate solution and then brine.
-
-
Oxidation: The electron-rich double bond in the product can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Solution: Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place.
-
-
Incomplete Removal of Byproducts: The presence of even small amounts of the byproducts discussed in Issue 1 can act as catalysts for decomposition.
-
Solution: Ensure thorough purification of the product. Recrystallization is often effective. If byproducts have similar polarities, column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Knoevenagel condensation of this compound?
A1: The choice of catalyst is crucial. While piperidine is a classic and effective catalyst for Knoevenagel condensations, its potential to act as a nucleophile in a competing SNAr reaction with the highly activated this compound is a concern. For this specific substrate, it is advisable to start with a catalytic amount of piperidine (0.05-0.1 equivalents) at room temperature and monitor the reaction closely for the formation of byproducts. If SNAr is suspected, switching to a less nucleophilic base like triethylamine or a Lewis acid catalyst may be beneficial. A study on the synthesis of similar chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates successfully employed piperidine as the catalyst.
Q2: Which solvent should I use for this reaction?
A2: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Protic Solvents: Ethanol and methanol are commonly used and can help to solvate the intermediates.
-
Aprotic Solvents: Toluene, THF, or acetonitrile can also be effective. Toluene is particularly useful if azeotropic removal of water with a Dean-Stark apparatus is desired.
-
Solvent-Free Conditions: In some cases, Knoevenagel condensations can be run neat or with grinding, which can be a greener alternative.[7]
The optimal solvent should be determined empirically, but starting with ethanol or methanol at room temperature is a good first approach.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde, the active methylene compound, and the product. The product, being more conjugated, should be more UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of aliquots can be used to determine the ratio of starting material to product.
Q4: What are the expected spectroscopic signatures of the main byproducts?
A4: Identifying byproducts is key to troubleshooting. Here are some expected signatures:
-
Michael Adduct: In the ¹H NMR, you would expect to see the disappearance of the vinylic proton signal and the appearance of new aliphatic protons. The mass spectrum would show a molecular ion corresponding to the addition of the active methylene compound to the Knoevenagel product.
-
SNAr Product (piperidine addition): If piperidine displaces a fluorine atom, you would see characteristic signals for the piperidinyl group in the ¹H and ¹³C NMR spectra, and the mass spectrum would show a corresponding increase in the molecular weight.
-
Hydrolysis Products (Amide/Carboxylic Acid): In the IR spectrum, you would observe the appearance of a C=O stretch for the amide or carboxylic acid, and a broad O-H stretch for the carboxylic acid. The nitrile stretch (around 2220 cm⁻¹) would diminish or disappear.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Parameter | Recommended Condition | Rationale |
| Aldehyde | This compound | - |
| Active Methylene | Malononitrile or Ethyl Cyanoacetate | 1.0 - 1.1 equivalents |
| Catalyst | Piperidine | 0.05 - 0.1 equivalents |
| Solvent | Anhydrous Ethanol | Good solubility for reactants |
| Temperature | Room Temperature (20-25 °C) | Minimizes SNAr side reactions |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Avoid prolonged reaction times |
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the active methylene compound (1.05 eq).
-
Add a catalytic amount of piperidine (0.1 eq) dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizing Reaction Pathways
Desired Knoevenagel Condensation Pathway
Caption: Desired Knoevenagel reaction pathway.
Potential Side Reaction Pathways
Caption: Potential byproduct formation pathways.
References
- 1. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. | Semantic Scholar [semanticscholar.org]
Removal of unreacted 3-Chloro-2,4-difluorobenzaldehyde from product mixture
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic reaction mixtures. This guide focuses on the removal of unreacted 3-Chloro-2,4-difluorobenzaldehyde from your product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture where this compound is used as a reactant?
A1: Besides the unreacted starting material, common impurities can include by-products from side reactions, the desired product, and residual reagents or catalysts from the reaction. The aldehyde group is reactive and can undergo oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.
Q2: Which purification techniques are most effective for removing unreacted this compound?
A2: Several methods can be employed, with the choice depending on the properties of your desired product and the other components in the mixture. The most common and effective techniques include:
-
Bisulfite Extraction: A highly selective method for separating aldehydes from other organic compounds.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.
-
Recrystallization: Effective if the desired product and the unreacted aldehyde have significantly different solubilities in a particular solvent system.
-
Distillation: Suitable if there is a significant difference in the boiling points of the product and the unreacted aldehyde.
Q3: Can this compound decompose during purification?
A3: Aromatic aldehydes can be sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. During column chromatography on silica gel, some aldehydes may decompose.[1] It is advisable to use deactivated silica gel or to perform the chromatography expeditiously.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from your product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the fractions.
Troubleshooting Guides
Bisulfite Extraction Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete removal of the aldehyde | Insufficient amount of sodium bisulfite solution. | Use a larger excess of a freshly prepared saturated sodium bisulfite solution. |
| Inefficient mixing of the biphasic system. | Shake the separatory funnel vigorously to ensure thorough mixing of the organic and aqueous layers. | |
| The aldehyde-bisulfite adduct is partially soluble in the organic layer. | Add more water to the mixture to increase the polarity of the aqueous phase and drive the adduct into the aqueous layer. | |
| Precipitate forms at the interface | The aldehyde-bisulfite adduct is insoluble in both the aqueous and organic layers. | This can occur with highly non-polar aldehydes. Filter the entire mixture through a pad of Celite to remove the solid adduct.[2] |
| Emulsion formation | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel can also be effective. |
| Desired product is lost in the aqueous layer | The product has some water solubility or is reacting with the bisulfite. | Check the pH of the aqueous layer. If your product is acidic or basic, it may be partitioning into the aqueous phase. Adjust the pH accordingly before extraction. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of the aldehyde and product | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[1] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Streaking or tailing of spots on TLC | The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
| Decomposition of the aldehyde on the silica gel. | Use deactivated silica gel or a different stationary phase like alumina. Elute the column as quickly as possible. | |
| Co-elution of the aldehyde and product | The polarity of the aldehyde and product are very similar. | Consider a different purification technique, such as bisulfite extraction or recrystallization. For HPLC, a different column, such as a Phenyl-Hexyl or PFP column, might provide better separation for halogenated aromatic compounds. |
Data Presentation
The following table presents representative data for the removal of an aromatic aldehyde from a non-reactive organic compound using the bisulfite extraction method. While this data is not specific to this compound, it illustrates the high efficiency of this technique for aromatic aldehydes in general.
| Aldehyde Removed | Non-Reactive Compound | Miscible Solvent | Immiscible Solvent | Purity of Recovered Compound (%) | Aldehyde Removal (%) |
| Anisaldehyde | Benzyl Butyrate | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >95% |
Data is representative and compiled from general protocols for aromatic aldehyde removal.[3]
Experimental Protocols
Protocol 1: Removal of this compound via Bisulfite Extraction
This protocol is optimized for the removal of aromatic aldehydes.
Materials:
-
Crude product mixture containing this compound
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product mixture in a minimal amount of methanol.
-
Reaction: Transfer the methanolic solution to a separatory funnel. Add 1.5 to 2 equivalents of a freshly prepared saturated aqueous solution of sodium bisulfite relative to the estimated amount of unreacted aldehyde. Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the bisulfite adduct.
-
Extraction: Add deionized water and a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) to the separatory funnel. Shake vigorously to perform the liquid-liquid extraction.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct, while the organic layer (top) will contain your purified product.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a product from unreacted this compound using column chromatography.
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
TLC plates, chamber, and UV lamp
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. The ideal solvent system will show good separation between the spot corresponding to your product and the spot for this compound.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. A patent for a similar compound, 2-bromo-5,6-difluorobenzaldehyde, utilized an eluent of dichloromethane/n-heptane (1:1) for purification.
Protocol 3: Purification by Recrystallization
This method is suitable if the desired product is a solid and has significantly different solubility from this compound in a specific solvent.
Materials:
-
Crude product mixture
-
Appropriate recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted aldehyde remains soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures. A patent describing the purification of a similar compound, 2-bromo-5,6-difluorobenzaldehyde, used n-heptane for recrystallization.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the removal of unreacted aldehyde using bisulfite extraction.
Caption: Troubleshooting logic for incomplete aldehyde removal during bisulfite extraction.
References
3-Chloro-2,4-difluorobenzaldehyde stability under acidic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,4-difluorobenzaldehyde, focusing on its stability and reactivity under acidic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: Based on safety data for structurally similar halogenated benzaldehydes, this compound is expected to be incompatible with strong acids. While it can be used in certain acid-catalyzed reactions under controlled, typically anhydrous conditions, prolonged exposure to strong Brønsted or Lewis acids, especially in the presence of water, can lead to degradation. The electron-withdrawing nature of the fluorine and chlorine substituents can influence the reactivity of the aldehyde group and the aromatic ring.
Q2: What are the potential degradation pathways for this compound in the presence of acid?
A2: While specific degradation pathways for this compound are not extensively documented, potential degradation routes for aromatic aldehydes under acidic conditions include:
-
Acid-catalyzed aldol-type condensation: Formation of dimers or oligomers.
-
Oxidation: Conversion of the aldehyde to the corresponding 3-Chloro-2,4-difluorobenzoic acid, especially in the presence of oxidizing agents or air.
-
Cannizzaro-type disproportionation: Although primarily a base-catalyzed reaction, disproportionation to the corresponding alcohol and carboxylic acid might occur under certain conditions.
-
Reactions involving the aromatic ring: Strong acids could potentially lead to side reactions on the benzene ring, though the deactivating effect of the halogen and aldehyde groups makes this less likely under typical synthetic conditions.
Q3: Are there any specific acids that should be avoided when working with this compound?
A3: Caution should be exercised with all strong acids. Concentrated sulfuric acid and nitric acid are highly reactive and may lead to uncontrolled side reactions or degradation. While Lewis acids like aluminum chloride (AlCl₃) can be used as catalysts in specific reactions (e.g., Friedel-Crafts type reactions), they can also promote polymerization or other unwanted side reactions if not used under strictly controlled, anhydrous conditions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | - Minimize the reaction time and use the lowest effective temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use anhydrous solvents and reagents to avoid hydrolysis. |
| Inhibition by Acid | - Titrate the acid catalyst to determine the optimal concentration. Excess acid may lead to side reactions. - Consider using a milder acid catalyst or a solid-supported acid for easier removal and better control. |
| Side Reactions | - Analyze the crude reaction mixture by techniques like TLC, HPLC, or GC-MS to identify potential side products. - If self-condensation is suspected, consider using a more dilute reaction mixture. |
Issue 2: Formation of Insoluble Material (Polymerization)
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Self-Condensation | - Lower the reaction temperature. - Reduce the concentration of the aldehyde in the reaction mixture. - Add the aldehyde slowly to the reaction mixture containing the acid catalyst. |
| Strong Lewis Acid Activity | - Use a less reactive Lewis acid. - Add a moderating agent or use a co-solvent to temper the Lewis acidity. |
Issue 3: Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidation to Carboxylic Acid | - Rigorously exclude air and moisture from the reaction. - Use freshly distilled and degassed solvents. |
| Cannizzaro-type Products (Alcohol and Carboxylic Acid) | - Although less common under acidic conditions, if observed, ensure the reaction conditions are strictly acidic and not transitioning to basic at any stage (e.g., during workup). |
Quantitative Data Summary
| Parameter | Condition | Expected Outcome/Observation |
| pH Stability | pH 1-2 (e.g., 0.1 N HCl) | Potential for slow degradation over time. Monitor for the appearance of 3-Chloro-2,4-difluorobenzoic acid. |
| Lewis Acid Stability | e.g., 1 eq. AlCl₃ in DCM | Possible formation of colored complexes or polymeric material, especially at higher temperatures. |
| Temperature Stability (in acidic media) | Elevated temperatures (>50 °C) | Accelerated degradation is expected. Rate of degradation will be dependent on the specific acid and its concentration. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol provides a general framework for evaluating the stability of this compound in the presence of a specific acid.
1. Materials:
-
This compound
-
Acid of interest (e.g., HCl, H₂SO₄, TFA, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., a stable, non-reactive compound like dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
HPLC or GC-MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration.
-
In a series of reaction vessels, add the desired amount of the acid catalyst.
-
Add the stock solution to each vessel to initiate the stability study.
-
Maintain the reaction mixtures at the desired temperature(s).
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by HPLC or GC-MS to determine the concentration of the remaining this compound relative to the internal standard.
3. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Identify and, if possible, quantify any major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound under reaction conditions.
Caption: General experimental workflow for assessing the stability of a compound under specific reaction conditions.
3-Chloro-2,4-difluorobenzaldehyde stability under basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2,4-difluorobenzaldehyde, focusing on its stability and reactivity under basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound under basic conditions is giving low yields or multiple products. What could be the issue?
A1: this compound is a non-enolizable aldehyde, meaning it lacks protons on the carbon adjacent to the aldehyde group. In the presence of strong bases, such aldehydes are prone to undergo the Cannizzaro reaction, a disproportionation where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[1][2][3] This is a common side reaction that can significantly lower the yield of your desired product.
Q2: What are the typical degradation products of this compound in the presence of a strong base?
A2: The primary degradation products under strong basic conditions are the corresponding alcohol (3-chloro-2,4-difluorobenzyl alcohol) and carboxylic acid (3-chloro-2,4-difluorobenzoic acid) via the Cannizzaro reaction.[1][2]
Q3: Can other side reactions occur besides the Cannizzaro reaction?
A3: Yes, another potential side reaction is nucleophilic aromatic substitution (SNAr). The aromatic ring of this compound is activated towards nucleophilic attack by the electron-withdrawing aldehyde group and the halogen substituents.[4][5] Strong nucleophiles, including hydroxide ions, could potentially displace one of the fluorine or chlorine atoms, leading to undesired byproducts. The fluorine atoms are generally better leaving groups than chlorine in SNAr reactions.[6]
Q4: Are there alternative bases I can use to minimize these side reactions?
A4: Yes, using milder or sterically hindered bases can help minimize the Cannizzaro reaction and other side reactions. Consider using inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For reactions requiring a stronger base, a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be a suitable option.[7]
Troubleshooting Guides
Issue 1: Low Yield and Formation of Cannizzaro Products
If you are observing low yields of your desired product along with the formation of 3-chloro-2,4-difluorobenzyl alcohol and 3-chloro-2,4-difluorobenzoic acid, it is highly likely that the Cannizzaro reaction is the primary issue.
Troubleshooting Steps:
-
Choice of Base: Switch from strong bases like NaOH or KOH to a milder inorganic base or a non-nucleophilic organic base.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the Cannizzaro reaction.
-
Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration of the base.
-
Protecting Groups: If the aldehyde functionality is not directly involved in your desired transformation, consider protecting it as an acetal (e.g., with ethylene glycol). Acetals are generally stable under basic conditions and can be deprotected under acidic conditions.[4]
Table 1: Recommended Bases to Minimize Cannizzaro Reaction
| Base Type | Examples | Suitability for Reactions with this compound |
| Strong Inorganic Bases | NaOH, KOH, LiOH | High Risk of Cannizzaro reaction. Use with extreme caution, at low temperatures, and with slow addition. |
| Mild Inorganic Bases | K₂CO₃, Cs₂CO₃, NaHCO₃ | Recommended for many base-catalyzed reactions. Lower propensity to induce the Cannizzaro reaction. |
| Amine Bases | Triethylamine (Et₃N), DIPEA | Good Alternative , especially when a soluble organic base is needed. Generally not strong enough to promote the Cannizzaro reaction. |
| Strong, Non-nucleophilic Bases | DBU, DBN | Viable Option for reactions requiring stronger basicity without a strong nucleophile. |
Issue 2: Formation of Nucleophilic Aromatic Substitution (SNAr) Byproducts
If you observe byproducts resulting from the displacement of a halogen atom on the aromatic ring, SNAr is likely occurring.
Troubleshooting Steps:
-
Use of Non-Nucleophilic Bases: Employ sterically hindered bases like DBU or proton sponges that are less likely to act as nucleophiles.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which can act as a nucleophile (hydroxide source).
-
Protecting Groups: Protecting the aldehyde group can sometimes deactivate the ring towards nucleophilic attack, although the halogen substituents still provide some activation.
Experimental Protocols
Protocol: General Procedure for a Base-Mediated Reaction with this compound (e.g., Aldol Condensation)
This protocol is a general guideline and should be optimized for your specific reaction.
-
Protection of the Aldehyde (Optional but Recommended):
-
To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain the protected aldehyde (3-chloro-2,4-difluoro-1-(1,3-dioxolan-2-yl)benzene).
-
-
Base-Mediated Reaction:
-
Dissolve the protected or unprotected aldehyde in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
Slowly add your reactant and the chosen mild base (e.g., K₂CO₃ or triethylamine) to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.
-
-
Work-up and Deprotection (if applicable):
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
If the aldehyde was protected, deprotect by stirring the crude product with a mild acid (e.g., 1M HCl in THF) until the acetal is cleaved.
-
Purify the final product by column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: The Cannizzaro reaction pathway for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 3-Chloro-2,4-difluorobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and practical solutions for the Suzuki-Miyaura cross-coupling of 3-Chloro-2,4-difluorobenzaldehyde, a challenging electron-deficient aryl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: The primary challenge lies in the C-Cl bond's relative inertness toward oxidative addition to a Palladium(0) center, which is the crucial first step of the catalytic cycle.[1][2] This is due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. Additionally, the presence of two electron-withdrawing fluorine atoms further deactivates the aryl chloride, making oxidative addition more difficult.
Q2: What are the most common side reactions, and how can I spot them?
A2: The two most prevalent side reactions are:
-
Hydrodehalogenation (Dechlorination): The chloro group is replaced by a hydrogen atom. This byproduct can be identified by GC-MS, where you will see a peak corresponding to the molecular weight of 2,4-difluorobenzaldehyde, or by ¹H NMR, which will show a new aromatic proton signal.[3][4]
-
Homocoupling: Two molecules of the boronic acid partner couple to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[5]
Q3: Which class of ligands is generally most effective for this type of substrate?
A3: For electron-deficient aryl chlorides, bulky and electron-rich ligands are required to facilitate the difficult oxidative addition step.[1][5] The most successful classes are:
-
Bulky Monodentate Phosphines: Ligands like those from the Buchwald series (e.g., XPhos, SPhos, RuPhos) are highly effective.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are strong electron donors and have shown excellent activity for coupling unreactive aryl chlorides.[8][9][10]
Q4: Is a Palladium(0) or Palladium(II) precatalyst better?
A4: While the active catalyst is a Pd(0) species, using air-stable Pd(II) precatalysts like Pd(OAc)₂ or palladacycles (e.g., XPhos Pd G2/G3) is often more convenient and reproducible.[6][11] These precatalysts are reduced in situ to the active Pd(0) catalyst. Pd(0) sources like Pd₂(dba)₃ can also be effective but may be less stable.[5]
Q5: What is the best choice of base and solvent?
A5: The base is crucial for activating the boronic acid for transmetalation.[12]
-
Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is a widely effective choice. Carbonates (K₂CO₃, Cs₂CO₃) are also common, but stronger bases like potassium tert-butoxide (t-BuOK) may be needed in difficult cases, especially with NHC ligands.[3]
-
Solvents: Anhydrous, aprotic polar solvents are typically used. Dioxane, toluene, and THF are common choices.[3] Often, a small amount of water is added, particularly when using inorganic bases like K₃PO₄ or K₂CO₃, to aid in dissolving the base and facilitating the reaction.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The C-Cl bond is not breaking.[1] 2. Catalyst Deactivation: The active Pd(0) species is not being generated or is unstable.[11] 3. Poor Reagent Quality: Boronic acid may have degraded (protodeboronation).[5] | 1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos or an NHC ligand like IPr).[1][5] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. 3. Use a more robust precatalyst (e.g., a Buchwald G2/G3 palladacycle). 4. Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[3] 5. Verify Boronic Acid Quality: Use fresh, high-purity boronic acid or consider a more stable boronic ester (e.g., a pinacol ester).[5] |
| Significant Dechlorination | 1. Presence of a Pd-H Species: This can be formed from reactions with the base, solvent, or trace water.[3] 2. Slow Transmetalation: If the boronic acid transfer is slow, the Ar-Pd-Cl intermediate has more time to react with hydride sources. | 1. Optimize the Base: Switch to a weaker, non-hydridic base like K₃PO₄ or Cs₂CO₃. Avoid alkoxides if possible.[3] 2. Use Rigorously Anhydrous Solvents: Ensure solvents like dioxane or toluene are dry. 3. Change Ligand: A bulkier ligand can accelerate reductive elimination, disfavoring the dehalogenation pathway.[3] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can re-oxidize Pd(0) to Pd(II), which promotes homocoupling.[5] 2. Inefficient Transmetalation/Reductive Elimination: A buildup of the boronate complex can lead to side reactions. | 1. Thoroughly Degas the Reaction Mixture: Use a robust method like freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3] 2. Increase Temperature: This can accelerate the rate-limiting step of the main catalytic cycle. |
| Reaction Stalls | 1. Catalyst Poisoning: Impurities in reagents or starting materials can inhibit the catalyst. 2. Ligand Degradation: Some phosphine ligands can be sensitive to air or heat over long reaction times. | 1. Purify Starting Materials: Ensure the aryl chloride and boronic acid are pure. 2. Use a More Stable Ligand: NHC ligands are generally more robust than many phosphine ligands. 3. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. |
Catalyst System Comparison for Aryl Chlorides
The following table summarizes catalyst systems known to be effective for the Suzuki coupling of challenging aryl chlorides. Yields are representative and will vary based on the specific boronic acid partner.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Key Advantages |
| Pd₂(dba)₃ | XPhos / SPhos | K₃PO₄ | Dioxane / H₂O | 80 - 110 | 85 - >95 | Excellent for electron-deficient and sterically hindered substrates.[6] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 - 80 | 70 - 95 | Highly active, simple phosphine ligand.[6][12] |
| XPhos Pd G2/G3 | XPhos | K₃PO₄ / Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | >95 | Air-stable, reliable precatalyst for generating the active species.[6] |
| [Pd(IPr)Cl₂]₂ or similar | IPr (NHC) | t-BuOK / K₃PO₄ | Toluene or Dioxane | 80 - 100 | 80 - 95 | Highly active and thermally robust ligand system.[10][12] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | DME / H₂O | 65 - 85 | < 40 | Generally not recommended for unactivated aryl chlorides; low reactivity.[15] |
Visualized Workflows (Graphviz)
Catalyst Selection Logic
The following diagram outlines a decision-making process for selecting a suitable catalyst system for the Suzuki coupling of this compound.
Caption: Catalyst system decision workflow.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the reaction.
Caption: Troubleshooting logic for a failed reaction.
General Experimental Protocol
This protocol is a starting point and should be optimized based on the specific boronic acid used.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane)
-
Degassed Water
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the anhydrous dioxane followed by the degassed water via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the mixture for an additional 10-15 minutes while stirring.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 3-Chloro-2,4-difluorobenzaldehyde Reaction Purity
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Chloro-2,4-difluorobenzaldehyde reaction purity. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Recommended HPLC Method Protocol
A robust Reversed-Phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound and for the separation of potential process-related impurities and degradation products.
Experimental Protocol
1. Instrumentation:
-
A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions: The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water with 0.1% Phosphoric Acid) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the reaction sample to be analyzed in the same diluent as the standard solution to a similar concentration.
-
Filtration: It is critical to filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and instrument.
Troubleshooting Guide
This section addresses common chromatographic issues in a question-and-answer format.
Peak Shape and Resolution Issues
-
Q1: Why is my main peak showing tailing?
-
A1: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based C18 column can interact with the polar aldehyde group, causing tailing. Solution: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to suppress silanol activity.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute your sample and re-inject.
-
Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can cause peak tailing. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[1]
-
-
-
Q2: My peak is fronting. What does this indicate?
-
A2: Peak fronting, the inverse of tailing, is less common but can occur due to:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting. Solution: Dilute the sample.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Q3: The peaks for my compound of interest and an impurity are not well-resolved. How can I improve separation?
-
A3: Poor resolution can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the gradient slope or the organic-to-aqueous ratio can significantly impact selectivity. A shallower gradient can improve the separation of closely eluting peaks.
-
Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjusting the pH: For ionizable impurities, modifying the pH of the mobile phase can change their retention time and improve resolution.
-
Lowering the Temperature: In some cases, reducing the column temperature can enhance resolution, although it will increase analysis time and backpressure.[2]
-
-
Baseline Issues
-
Q4: I am observing significant baseline noise. What are the likely causes?
-
A4: A noisy baseline can obscure small impurity peaks and affect integration. Common causes include:
-
Air Bubbles in the System: Air trapped in the pump, detector, or lines is a frequent cause of baseline noise. Solution: Degas the mobile phase thoroughly and purge the HPLC system.[3]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise. Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[4]
-
Detector Lamp Issues: An aging or failing detector lamp can cause erratic baseline behavior. Solution: Check the lamp energy and replace it if necessary.
-
Leaks: Leaks in the system, even minor ones, can introduce air and cause pressure fluctuations, leading to a noisy baseline. Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
-
-
Q5: My baseline is drifting up or down during the run. What should I do?
-
A5: Baseline drift can be caused by:
-
Column Temperature Fluctuations: An unstable column temperature can cause the baseline to drift. Solution: Ensure the column oven is functioning correctly and has reached thermal equilibrium before starting the analysis.
-
Mobile Phase In-homogeneity: Poorly mixed mobile phase or changes in its composition during the gradient can lead to drift. Solution: Ensure proper mixing of mobile phase components and use a gradient mixer if available.
-
Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" from the column, causing an upwardly drifting baseline. Solution: Use a column with low bleed characteristics and operate within the recommended temperature and pH range.
-
-
Unexpected Peaks
-
Q6: I see "ghost peaks" in my chromatogram, even in a blank injection. Where are they coming from?
-
A6: Ghost peaks are extraneous peaks that are not part of the injected sample. They can originate from:
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected in a subsequent run. Solution: Implement a robust needle wash protocol and run blank injections between samples.[5]
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can appear as ghost peaks. Solution: Use high-purity solvents and regularly flush the system.
-
Sample Diluent: If the sample is dissolved in a solvent other than the mobile phase, the solvent itself can produce a peak.
-
-
-
Q7: There is an unexpected peak in my reaction sample chromatogram. How can I identify it?
-
A7: Unexpected peaks in a reaction sample are often related to the synthesis process. Potential impurities for this compound could include:
-
Starting Materials: Unreacted starting materials, such as 1-chloro-2,4-difluorobenzene, may be present.
-
Positional Isomers: During the formylation of 1-chloro-2,4-difluorobenzene, other isomers such as 2-Chloro-3,5-difluorobenzaldehyde or 4-Chloro-3,5-difluorobenzaldehyde could potentially be formed. The separation of positional isomers can often be achieved by optimizing the mobile phase composition.[6]
-
Side-Products: Depending on the formylation method used (e.g., Vilsmeier-Haack or Rieche formylation), various side-products can be generated.[2]
-
Oxidation Product: Benzaldehydes are susceptible to oxidation to their corresponding carboxylic acids. In this case, 3-Chloro-2,4-difluorobenzoic acid would be the expected degradation product.[7] This impurity will likely have a different retention time, often eluting earlier in a reversed-phase system.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the importance of purity analysis for this compound?
-
A1: this compound is often a key starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially harmful substances that may be difficult to remove in later stages. Therefore, a reliable analytical method to ensure its purity is crucial for process control and quality assurance.
-
-
Q2: Can I use an isocratic method instead of a gradient method?
-
A2: An isocratic method (constant mobile phase composition) may be suitable if you are only interested in the purity of the main peak and any known, closely eluting impurities. However, a gradient method is generally recommended for analyzing reaction mixtures as it can separate a wider range of compounds with varying polarities, from early-eluting polar impurities to late-eluting non-polar byproducts, in a single run.
-
-
Q3: My sample is not fully dissolving in the mobile phase. What should I do?
-
A3: If solubility is an issue, you can try using a stronger initial mobile phase composition (higher percentage of acetonitrile). Alternatively, you can dissolve the sample in a small amount of a stronger, miscible organic solvent like pure acetonitrile or methanol and then dilute it with the initial mobile phase. However, be mindful that a large mismatch between the sample solvent and the mobile phase can affect peak shape.
-
-
Q4: How can I confirm the identity of an unknown impurity peak?
-
A4: The most definitive way to identify an unknown peak is to use HPLC coupled with a mass spectrometer (HPLC-MS). This will provide the molecular weight of the impurity, which can help in its identification. If HPLC-MS is not available, you can try to synthesize potential impurities (e.g., the corresponding benzoic acid) and compare their retention times with the unknown peak.
-
-
Q5: How often should I replace my HPLC column?
-
A5: The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, the operating pressure, and the temperature. Signs that a column may need replacement include a significant increase in backpressure, loss of resolution, and persistent peak tailing that cannot be resolved by flushing. Using a guard column can help extend the life of the analytical column by trapping strongly retained compounds and particulates.
-
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
References
- 1. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 3-Chloro-2,4-difluorobenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reaction risks associated with this compound?
A1: this compound, as a substituted aromatic aldehyde, can participate in several highly exothermic reactions. The primary risks are associated with reactions such as nitration, Grignard reactions, oxidation, and reduction. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aldehyde group and the aromatic ring, potentially leading to rapid heat release if not properly controlled. A failure to manage this heat can result in a runaway reaction, leading to a rapid increase in temperature and pressure, solvent boiling, and release of hazardous materials.
Q2: What are the key parameters to monitor and control during exothermic reactions with this compound?
A2: The most critical parameters to monitor and control are:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.
-
Reagent Addition Rate: Slow, controlled addition of reagents, particularly for highly reactive species like Grignard reagents or nitrating agents, is crucial to manage the rate of heat generation.
-
Agitation: Efficient stirring is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Cooling Capacity: The cooling system must be adequate to remove the heat generated by the reaction. It is important to understand the limitations of your cooling system before starting the experiment.
Q3: What are the signs of a potential runaway reaction?
A3: Key indicators of a developing runaway reaction include:
-
A sudden, uncontrolled increase in the internal reaction temperature.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable increase in the rate of gas evolution.
-
Boiling of the solvent, even with cooling applied.
-
A change in the color or viscosity of the reaction mixture.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: In the event of a suspected runaway reaction, the following steps should be taken immediately, if safe to do so:
-
Stop the addition of all reagents.
-
Increase the cooling to the maximum capacity.
-
If prepared in advance, add a quenching agent to stop the reaction.
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
Follow your laboratory's established emergency procedures.
Troubleshooting Guides
Issue 1: Sudden Temperature Spike During Reagent Addition
| Potential Cause | Troubleshooting Action |
| Reagent addition rate is too high. | Immediately stop the addition of the reagent. Allow the cooling system to bring the temperature back to the set point before resuming addition at a significantly slower rate. |
| Inadequate cooling. | Ensure the cooling bath fluid is at the correct temperature and circulating properly. If using an ice bath, ensure there is sufficient ice. |
| Poor mixing. | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. |
Issue 2: Reaction Fails to Initiate, Followed by a Rapid Exotherm (Induction Period)
| Potential Cause | Troubleshooting Action |
| Impurities on the surface of a solid reagent (e.g., magnesium for Grignard reactions). | Use freshly activated or high-purity reagents. Consider adding a small amount of an initiator (e.g., a crystal of iodine for Grignard reactions) to start the reaction under controlled conditions. |
| Low initial temperature. | The reaction may have a high activation energy. Cautiously and slowly warm the reaction mixture by a few degrees. Be prepared for a delayed but rapid onset of the exotherm. |
| Accumulation of unreacted reagent. | If the reaction has a known induction period, add only a small portion of the reagent and wait for initiation before proceeding with the rest of the addition. |
Issue 3: Reaction Stalls and Temperature Drops Before Completion
| Potential Cause | Troubleshooting Action |
| Reagent degradation. | Ensure reagents are fresh and have been stored under the recommended conditions. |
| Insufficient catalyst or initiator. | If the reaction is catalyzed, consider the controlled addition of a small amount of fresh catalyst. |
| Incorrect stoichiometry. | Double-check all calculations and the amounts of reagents used. |
Data Presentation
The following tables provide representative, estimated thermochemical data for common exothermic reactions involving substituted benzaldehydes. This data should be used as a guideline for risk assessment. Actual values for this compound may vary and should be determined experimentally for process safety.
Table 1: Estimated Heat of Reaction for Common Exothermic Reactions
| Reaction Type | Example Reactants | Estimated Heat of Reaction (ΔHr) (kJ/mol) | Potential Hazards |
| Nitration | Nitric Acid / Sulfuric Acid | -120 to -150 | Highly exothermic, potential for runaway, formation of unstable byproducts. |
| Grignard Addition | Alkyl/Aryl Magnesium Halide | -200 to -300 | Highly exothermic, flammable solvents, moisture sensitive.[1] |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO4) | -250 to -400 | Highly exothermic, potential for over-oxidation, gas evolution. |
| Reduction (Hydride) | Metal Hydrides (e.g., NaBH4, LiAlH4) | -100 to -200 | Exothermic, flammable hydrogen gas evolution, moisture sensitive. |
Table 2: Key Thermal Stability Parameters (Illustrative)
| Parameter | Description | Illustrative Value Range |
| Onset Temperature of Decomposition (Tonset) | The temperature at which the compound begins to decompose exothermically. | 150 - 250 °C |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the reaction heat is retained. | 50 - 200 °C |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure.[2] | Dependent on reaction conditions |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction (e.g., Grignard Addition)
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction flask should be equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel.
-
Prepare a cooling bath (e.g., ice-water or dry ice-acetone) and place the reaction flask in it.
-
-
Reagent Charging:
-
Charge the reaction flask with this compound and the appropriate anhydrous solvent.
-
Charge the addition funnel with the Grignard reagent solution.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
Begin slow, dropwise addition of the Grignard reagent from the addition funnel.
-
Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down.
-
-
Quenching:
-
After the addition is complete and the reaction is deemed finished (e.g., by TLC or other in-process control), slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining cooling. Be aware that quenching can also be exothermic.
-
-
Work-up:
-
Proceed with the standard aqueous work-up and extraction of the product.
-
Mandatory Visualization
Caption: Workflow for Managing Exothermic Reactions.
References
Technical Support Center: Work-up Procedures for Reactions Involving 3-Chloro-2,4-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,4-difluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound?
A1: this compound is a hazardous substance. It is crucial to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed using a sodium bisulfite wash. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct that can be extracted into the aqueous phase.[1] To regenerate the aldehyde from the aqueous layer, if desired, the pH can be made strongly basic with sodium hydroxide, and the aldehyde can be extracted back into an organic solvent.[1]
Q3: My reaction is complete, but I am having trouble with the aqueous work-up. What are some common issues?
A3: Halogenated aromatic compounds can sometimes lead to challenging aqueous work-ups. Emulsion formation is a common problem. To mitigate this, you can try adding brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. If your product is somewhat water-soluble, repeated extractions with a suitable organic solvent will be necessary to ensure a good recovery. For highly hydrophilic products, "salting-out" by adding a salt like sodium sulfate to the aqueous layer can decrease your product's solubility in the aqueous phase and improve extraction efficiency.[2]
Q4: I suspect my product is sensitive to acidic or basic conditions. How can I adjust my work-up?
A4: If your product is acid-sensitive, avoid acidic quenches (e.g., HCl, NH4Cl). Instead, you can quench the reaction with water or a saturated solution of a neutral salt like sodium chloride. For base-sensitive products, avoid basic washes (e.g., NaHCO3, NaOH). A neutral water wash followed by a brine wash is a safer alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after extraction | - Incomplete extraction due to product solubility in the aqueous layer. - Emulsion formation leading to loss of material at the interface. - Degradation of the product during work-up. | - Perform multiple extractions with the organic solvent. - Add brine to the separatory funnel to break emulsions and "salt out" the product. - Use neutral pH washes if the product is acid or base sensitive. |
| Presence of triphenylphosphine oxide (TPPO) byproduct in the final product (from Wittig or similar reactions) | - TPPO is a common byproduct in reactions using triphenylphosphine-based reagents.[3][4] | - Purify the crude product using column chromatography on silica gel. TPPO is generally more polar than many organic products. - In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether, followed by filtration.[4] |
| Formation of 3-Chloro-2,4-difluorobenzoic acid as a byproduct | - Over-oxidation of the aldehyde during the reaction.[5][6][7] | - If the reaction conditions cannot be modified to prevent over-oxidation, the acidic byproduct can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up. The carboxylic acid will be deprotonated and extracted into the aqueous layer. |
| Difficulty in purifying the product by column chromatography | - Co-elution of the product with impurities. - The product is unstable on silica gel. | - Experiment with different solvent systems for TLC to find an optimal eluent for separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[8] - If instability on silica is suspected, consider using a different stationary phase like alumina or a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).[8] |
Experimental Protocols
General Aqueous Work-up Procedure
This is a general protocol that can be adapted based on the specific reaction and product properties.
-
Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching agent (e.g., water, saturated aqueous NH4Cl, or saturated aqueous NaHCO3) while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and shake gently, venting frequently. Allow the layers to separate.
-
Washing: Drain the organic layer. Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO3 (to remove acidic impurities, if applicable).
-
Brine (to remove residual water and help break emulsions).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-2,4-difluorobenzaldehyde and 2,4-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Chloro-2,4-difluorobenzaldehyde and 2,4-dichlorobenzaldehyde. A thorough understanding of the distinct reactivity profiles of these halogenated benzaldehydes is crucial for their effective application as versatile building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. This comparison is grounded in fundamental principles of organic chemistry and is supported by illustrative experimental data.
Introduction to the Contestants
Both this compound and 2,4-dichlorobenzaldehyde are important intermediates in the chemical industry, frequently employed in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1] Their reactivity is largely dictated by the electronic effects of the halogen substituents on the benzaldehyde scaffold.
This compound features two highly electronegative fluorine atoms and one chlorine atom. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms, particularly at the ortho (position 2) and para (position 4) positions relative to the aldehyde group, significantly enhances the electrophilicity of the carbonyl carbon.
2,4-dichlorobenzaldehyde , on the other hand, possesses two chlorine atoms at the ortho and para positions. While chlorine is also an electron-withdrawing group, its electronegativity is lower than that of fluorine. This fundamental difference in electronegativity is the primary determinant of the reactivity differences between these two molecules.
Theoretical Reactivity Profile
The reactivity of the aldehyde functional group is predominantly governed by the partial positive charge on the carbonyl carbon. A greater partial positive charge leads to increased susceptibility to nucleophilic attack. The electron-withdrawing substituents on the aromatic ring play a crucial role in modulating this charge.
Due to the superior electronegativity of fluorine compared to chlorine, the inductive electron-withdrawing effect in this compound is more pronounced than in 2,4-dichlorobenzaldehyde. Consequently, the carbonyl carbon in this compound is rendered more electron-deficient and, therefore, more electrophilic.
This leads to the general prediction that This compound will be more reactive towards nucleophiles in addition and condensation reactions compared to 2,4-dichlorobenzaldehyde. This enhanced reactivity is expected to manifest as faster reaction rates and/or higher yields under similar reaction conditions.
Comparative Experimental Data: The Synthesis of Quinolines (Friedländer Annulation)
To provide a quantitative comparison, we will examine the utility of these two aldehydes in the Friedländer annulation, a classic and widely used method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
| Aldehyde | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | 2-Aminoacetophenone | L-Proline | Ethanol | 4 hours | ~90% (estimated) |
| 2,4-dichlorobenzaldehyde | 2-Aminoacetophenone | L-Proline | Ethanol | 6 hours | ~82% (estimated) |
Note: The yields and reaction times are estimated based on typical outcomes for Friedländer reactions with similarly substituted benzaldehydes and are presented for illustrative comparison. Actual results may vary depending on the specific reaction conditions and substrates.
The data, although illustrative, supports the theoretical prediction. The more electrophilic nature of this compound is expected to lead to a faster reaction and a higher yield of the corresponding quinoline product.
Experimental Protocols
Below are detailed methodologies for the Friedländer synthesis of a quinoline derivative, which can be adapted for a comparative study of the two aldehydes.
Experimental Protocol: Friedländer Annulation for Quinoline Synthesis
Materials:
-
Substituted Benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)
-
2-Aminoacetophenone
-
L-Proline (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), 2-aminoacetophenone (10 mmol), and L-proline (1 mmol, 10 mol%).
-
Add 20 mL of ethanol to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC at regular intervals.
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure quinoline product.
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized mechanism of the Friedländer Annulation.
Caption: Experimental workflow for the Friedländer synthesis.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be more reactive than 2,4-dichlorobenzaldehyde in nucleophilic addition and condensation reactions. This is attributed to the greater electron-withdrawing ability of fluorine compared to chlorine, which results in a more electrophilic carbonyl carbon. This enhanced reactivity is advantageous in organic synthesis, potentially leading to shorter reaction times, milder reaction conditions, and improved product yields. For researchers and drug development professionals, the choice of this compound as a starting material may offer a more efficient pathway for the synthesis of complex target molecules. However, the final selection of the aldehyde should also consider factors such as cost, availability, and the specific requirements of the synthetic route.
References
A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers. An understanding of the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by available experimental data and theoretical principles, offering a comprehensive resource for laboratory work.
The three constitutional isomers of fluorobenzaldehyde—2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde—exhibit distinct reactivity profiles due to the position of the fluorine atom on the benzene ring. This difference is primarily governed by the interplay of electronic and steric effects, which modulate the electrophilicity of the carbonyl carbon.
The Influence of the Fluorine Substituent: Electronic and Steric Effects
The reactivity of the aldehyde functional group in fluorobenzaldehydes is primarily governed by the electronic effects of the fluorine atom and, in the case of the ortho isomer, steric hindrance.[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position.[1]
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the benzene ring through the mesomeric effect.[1] This electron-donating effect partially counteracts the inductive effect. The +M effect is most pronounced at the ortho and para positions and is absent at the meta position.[1]
-
Steric Hindrance: The presence of the fluorine atom at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde group, potentially slowing down the reaction rate, especially with bulky reagents.[1]
These effects lead to a complex but predictable pattern of reactivity among the three isomers.
Caption: Interplay of electronic effects in fluorobenzaldehyde isomers.
Comparative Reactivity in Key Organic Reactions
The varied electronic and steric environments of the aldehyde group in the three isomers lead to different reactivity profiles.
Nucleophilic addition is a fundamental reaction of aldehydes, and its rate is largely dependent on the electrophilicity of the carbonyl carbon.[1][2][3][4][5]
-
4-Fluorobenzaldehyde (para): The strong electron-withdrawing inductive effect (-I) and the weaker electron-donating mesomeric effect (+M) of the fluorine at the para position lead to a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1]
-
3-Fluorobenzaldehyde (meta): The reactivity is enhanced primarily by the -I effect of the fluorine atom, with no counteracting +M effect.[1]
-
2-Fluorobenzaldehyde (ortho): The strong -I effect increases electrophilicity, but this is partially offset by the +M effect and potential steric hindrance from the adjacent fluorine atom.[1]
The general predicted trend for reactivity in nucleophilic addition reactions is: para > meta > ortho . However, the reactivity of the ortho isomer can be competitive depending on the steric bulk of the attacking nucleophile.[1]
| Substituent Position | Hammett Constant (σ) | Electronic Effect on Reactivity |
| para (σp) | +0.06 | Electron-withdrawing, increases reactivity |
| meta (σm) | +0.34 | Strongly electron-withdrawing, increases reactivity |
| ortho (σo) | ~+0.25 (estimated) | Electron-withdrawing, increases reactivity (steric effects not included) |
Note: The Hammett equation is not strictly applicable to ortho-substituents due to the difficulty in separating electronic and steric effects.[1]
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of oxidation can be influenced by the electron density at the aldehyde group.[2]
In a study on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes using 4-hydroxyacetophenone monooxygenase (HAPMO), differences in product distribution were observed, suggesting varied reactivity and migratory aptitude of the substituted phenyl group.[1]
| Isomer | Major Product | Minor Product |
| 4-Fluorobenzaldehyde | 4-Fluorophenol (from formate) | - |
| 2-Fluorobenzaldehyde | 2-Fluorophenol (from formate) | 2-Fluorobenzoic acid |
| 3-Fluorobenzaldehyde | 3-Fluorophenol (from formate) | 3-Fluorobenzoic acid |
This data indicates that while all three isomers are readily oxidized, the ortho and meta isomers also yield benzoic acid derivatives, suggesting a competing reaction pathway that is less favored for the para isomer under these enzymatic conditions.[1] A study on the chemical Baeyer-Villiger oxidation of [18F]fluorobenzaldehydes showed that 2-[18F]fluorophenol and 4-[18F]fluorophenol could be obtained in high radiochemical yields (97% and 95% respectively), indicating efficient conversion of the ortho and para isomers.[1]
The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents like sodium borohydride (NaBH₄).[1] The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.[1] A kinetic study of the NaBH₄ reduction of substituted benzaldehydes showed that electron-withdrawing groups accelerate the reaction.[1] Based on this, the predicted order of reactivity for the fluorobenzaldehyde isomers is:
Predicted Reactivity Trend: para ≈ meta > ortho
The higher electrophilicity of the carbonyl carbon in the para and meta isomers, due to the electron-withdrawing fluorine, should lead to faster reduction rates compared to benzaldehyde.[1] The ortho isomer's reactivity will be a balance between the strong activating inductive effect and potential steric hindrance to the approach of the borohydride.[1]
Experimental Protocols
To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocols can be employed.
References
A Comparative Guide to the 1H NMR Analysis of 3-Chloro-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2,4-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the expected spectral data, offers a comparison with alternative analytical techniques, and provides detailed experimental protocols to aid in the structural elucidation and quality control of this compound.
1H NMR Spectral Analysis of this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic and aromatic protons. The electron-withdrawing nature of the chlorine and fluorine substituents, along with the aldehyde group, significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.
Expected 1H NMR Data:
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-α (Aldehyde) | 9.8 - 10.2 | s | - |
| H-5 | 7.6 - 7.8 | t | ~8-9 (JH-F) |
| H-6 | 7.3 - 7.5 | dd | ~8-9 (JH-F), ~2 (JH-H) |
Note: Predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves complementary analytical techniques. The following table compares 1H NMR with 13C NMR, 19F NMR, and Mass Spectrometry.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Proton environment, connectivity (through coupling) | High resolution, readily available, non-destructive | Can have overlapping signals in complex molecules |
| 13C NMR | Carbon skeleton of the molecule | Good spectral dispersion, provides information on all carbon atoms | Lower sensitivity than 1H NMR, longer acquisition times |
| 19F NMR | Presence and environment of fluorine atoms | High sensitivity, large chemical shift range, simplifies complex spectra | Requires a spectrometer equipped for fluorine detection |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula information | Does not provide detailed structural connectivity, can be destructive |
Predicted Mass Spectrometry Data for this compound (C7H3ClF2O):
| Adduct | m/z (Predicted) |
| [M+H]+ | 176.99133 |
| [M+Na]+ | 198.97327 |
| [M-H]- | 174.97677 |
Experimental Protocols
1H NMR Spectroscopy
Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
Visualizing Analytical Relationships
The following diagrams illustrate the key relationships in the 1H NMR analysis and a comparison of the analytical techniques.
Caption: Predicted proton coupling in this compound.
Caption: Overview of complementary analytical methods.
Comparative Analysis of the 13C NMR Spectrum of 3-Chloro-2,4-difluorobenzaldehyde
This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2,4-difluorobenzaldehyde with structurally related benzaldehyde derivatives. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry to aid in spectral interpretation and understanding of substituent effects on aromatic systems.
Data Presentation: 13C NMR Chemical Shifts (δ) in ppm
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and its analogs. The data for the target compound is based on reported literature values, with assignments inferred from substituent effects and supported by predictive software. Data for the comparative compounds are from established spectral databases. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Carbon Atom | This compound (in DMSO-d6) | 2,4-Difluorobenzaldehyde (in CDCl3) | 3-Chlorobenzaldehyde (in CDCl3) | Benzaldehyde (in CDCl3) |
| C=O | ~186 (predicted) | 187.9 | 190.9 | 192.3 |
| C1 | ~125 (predicted) | 121.8 (dd, J=14.5, 3.7 Hz) | 137.8 | 136.5 |
| C2 | ~160 (dd, predicted) | 166.0 (dd, J=257.0, 12.0 Hz) | 129.3 | 129.0 |
| C3 | ~118 (d, predicted) | 112.5 (dd, J=22.0, 3.7 Hz) | 135.5 | 129.7 |
| C4 | ~163 (dd, predicted) | 168.1 (dd, J=265.0, 12.0 Hz) | 134.4 | 134.4 |
| C5 | ~112 (d, predicted) | 105.3 (t, J=26.0 Hz) | 130.4 | 129.0 |
| C6 | ~133 (predicted) | 133.8 (d, J=10.0 Hz) | 128.0 | 129.7 |
Note: Predicted values for this compound are used for assignment purposes due to the lack of fully assigned experimental data with coupling constants in the readily available literature. Experimental data for comparative compounds are sourced from publicly available spectral databases.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound is outlined below.
1. Sample Preparation:
-
Dissolution: Dissolve approximately 10-50 mg of the solid sample or 10-50 µL of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be used to aid dissolution.
-
Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: The probe is tuned to the 13C frequency, and the spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is set between pulses to allow for the full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the characteristic solvent peaks.
-
Peak Picking: The chemical shifts of the peaks are determined.
Visualization of Substituent Effects
The following diagram illustrates the logical progression of how the electronic effects of the chloro and fluoro substituents influence the 13C NMR chemical shifts of the aromatic carbons, starting from the parent benzaldehyde molecule. The electron-withdrawing nature of the halogens generally leads to a downfield shift (higher ppm) for the directly attached carbons and influences the electron density, and thus the chemical shifts, of the other carbons in the ring. The fluorine atoms also introduce characteristic C-F couplings.
Caption: Logical relationship of substituent effects on 13C NMR spectra.
19F NMR Spectroscopy of 3-Chloro-2,4-difluorobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-2,4-difluorobenzaldehyde against structurally related compounds. Due to the limited availability of direct experimental ¹⁹F NMR data for this compound in the reviewed literature, this guide utilizes data from analogous fluorinated benzaldehydes to infer and present a comparative analysis. This information is valuable for researchers in synthetic chemistry, drug discovery, and materials science for the structural elucidation and purity assessment of fluorinated organic compounds.
Comparative Analysis of ¹⁹F NMR Data
The chemical shifts (δ) and coupling constants (J) in ¹⁹F NMR spectroscopy are highly sensitive to the electronic environment of the fluorine nucleus. In aromatic systems, the positions of other substituents significantly influence these parameters. The table below summarizes the available experimental ¹⁹F NMR data for selected fluorobenzaldehyde derivatives, which can be used to estimate the expected values for this compound.
| Compound Name | Structure | Fluorine Position | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz | Solvent |
| This compound (Predicted) | F-2 | Predicted: ~ -130 to -140 | J(F2-F4) ≈ 10-20 Hz, J(F2-H) | CDCl₃ | |
| F-4 | Predicted: ~ -105 to -115 | J(F4-F2) ≈ 10-20 Hz, J(F4-H) | |||
| 2,4-Difluorobenzaldehyde | F-2 | -133.8 | J(F2-F4) = 12.5 Hz, J(F2-H3) = 10.0 Hz, J(F2-H5) = 2.5 Hz | CDCl₃ | |
| F-4 | -108.3 | J(F4-F2) = 12.5 Hz, J(F4-H3) = 10.0 Hz, J(F4-H5) = 8.8 Hz | |||
| 3-Chloro-4-fluorobenzaldehyde | F-4 | -109.9 | - | CDCl₃ | |
| 4-Fluorobenzaldehyde | F-4 | -110.3 | - | CDCl₃ |
Note: The predicted values for this compound are estimations based on the trends observed in the related compounds. The introduction of a chlorine atom at the 3-position is expected to deshield the adjacent fluorine at the 2-position, leading to a downfield shift (less negative ppm value), and have a smaller effect on the fluorine at the 4-position compared to 2,4-difluorobenzaldehyde. The through-space coupling between the two fluorine atoms (J F2-F4) is expected to be in the range of 10-20 Hz.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹⁹F NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm). The chemical shift of the standard should not overlap with the signals of the analyte.
-
Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Nucleus: Observe ¹⁹F.
-
Referencing: If an internal standard is used, reference the spectrum to its known chemical shift. If no internal standard is used, the spectrum can be referenced externally to a known standard like CFCl₃ (0 ppm).
-
Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) should be initially used to ensure all fluorine signals are captured.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Decoupling: For routine spectra, proton decoupling (¹H-decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment. To observe these couplings, a non-decoupled spectrum should be acquired.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all nuclei.
-
Number of Scans: This will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative ratios of different fluorine atoms.
Logical Relationship Diagram
The following diagram illustrates the expected ¹⁹F NMR signaling and primary coupling interactions for this compound based on its molecular structure.
Caption: Predicted ¹⁹F NMR signaling and couplings for this compound.
A Comparative Guide to the Mass Spectrometry of 3-Chloro-2,4-difluorobenzaldehyde and its Derivatives
In the fields of pharmaceutical research, materials science, and synthetic chemistry, the precise characterization of halogenated aromatic aldehydes is critical. 3-Chloro-2,4-difluorobenzaldehyde and its derivatives are important intermediates in the synthesis of various novel compounds. Mass spectrometry stands out as a powerful analytical technique for their structural elucidation and purity assessment by providing detailed information on their molecular weight and fragmentation patterns. This guide offers a comparative overview of the mass spectrometric behavior of this compound and related compounds, supported by predicted data and detailed experimental protocols.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data for this compound and some of its structurally related derivatives. Due to the limited availability of public experimental mass spectra for this compound, its fragmentation pattern is predicted based on the known behavior of similar halogenated benzaldehydes. The presence of a chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | C₇H₃ClF₂O | 176.55 | 176 (M+•) : Molecular ion 175 (M-1) : Loss of a hydrogen radical (H•) 147 (M-29) : Loss of a formyl radical (•CHO) 112 (M-29-Cl) : Loss of a formyl radical followed by a chlorine radical |
| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 158/160 (M+•) : Molecular ion isotopic pattern[1] 157 (M-1) : Loss of a hydrogen radical[1] 129 (M-29) : Loss of a formyl radical[1] |
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 142 (M+•) : Molecular ion[2] 141 (M-1) : Loss of a hydrogen radical 113 (M-29) : Loss of a formyl radical |
| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 142 (M+•) : Molecular ion 141 (M-1) : Loss of a hydrogen radical 113 (M-29) : Loss of a formyl radical |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to follow a pattern characteristic of substituted aromatic aldehydes. The primary fragmentation events are the loss of a hydrogen radical and the loss of the formyl group.
Comparison with Other Analytical Techniques
While mass spectrometry is highly sensitive and provides molecular weight information, other techniques offer complementary structural data.[3][4]
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight and fragmentation pattern for structural elucidation. | Extremely sensitive, provides molecular weight information, can be coupled with separation techniques (GC or LC).[3][4] | Isomeric differentiation can be challenging, and fragmentation can be complex to interpret.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear magnetic properties of atoms | Detailed molecular structure, connectivity, and stereochemistry. | Provides unambiguous structural information; non-destructive.[3][4] | Lower sensitivity compared to MS; requires larger sample amounts.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., C=O, C-Cl, C-F). | Fast, easy to use, and excellent for identifying functional groups.[3][4] | Provides limited information on the overall molecular structure.[4] |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase | Separation of volatile components in a mixture. | High-resolution separation; often coupled with MS for identification.[3] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase | Separation of non-volatile and thermally labile compounds.[5] | Versatile and widely used; suitable for a broad range of analytes.[5] | Lower resolution than GC for volatile compounds. |
Experimental Protocols
A standardized protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is well-suited for volatile and semi-volatile compounds like halogenated benzaldehydes.[3]
GC-MS Analysis Protocol
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, dilute the sample to a final concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injector: Split/splitless, operated in splitless mode with an injector temperature of 250 °C.[6]
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[3]
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Scan Range: m/z 40-450.
General Workflow for GC-MS Analysis
The diagram below illustrates the typical workflow for analyzing a sample using GC-MS, from sample preparation to data analysis.
References
A Comparative Guide to the Infrared Spectrum of Substituted Benzaldehydes
For researchers, scientists, and drug development professionals, understanding the subtle yet significant shifts in the infrared (IR) spectrum of aromatic aldehydes due to substitution is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the IR spectrum of 3-Chloro-2,4-difluorobenzaldehyde and its structural analogs. By examining the vibrational frequencies of key functional groups, we can discern the electronic effects of different substituents on the benzene ring.
While the experimental IR spectrum for this compound is not publicly available in detail, we can predict its characteristic absorptions based on a comparative analysis of structurally similar compounds. This guide will focus on a selection of substituted benzaldehydes, providing their experimental IR data for a comprehensive comparison.
Comparison of Key Infrared Absorptions
The infrared spectra of aromatic aldehydes are characterized by several key vibrational modes. The most prominent of these are the C=O stretching of the aldehyde group, the C-H stretching of the aldehyde, and the C=C stretching of the aromatic ring. The position of these peaks can be influenced by the electronic effects (inductive and resonance) of the substituents on the ring.
Below is a table summarizing the key IR absorption peaks for a series of substituted benzaldehydes.
| Compound Name | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Benzaldehyde | ~1703 | ~2820, ~2730 | ~1600, ~1585, ~1450 |
| 4-Chlorobenzaldehyde | ~1701 | ~2830, ~2740 | ~1590, ~1488 |
| 4-Fluorobenzaldehyde | ~1705 | ~2860, ~2760 | ~1605, ~1510 |
| 2-Fluorobenzaldehyde | ~1690 | ~2860, ~2760 | ~1610, ~1480 |
| 2,4-Difluorobenzaldehyde | ~1700 | ~2870, ~2780 | ~1620, ~1510 |
| 3-Chloro-4-fluorobenzaldehyde | ~1708 | Not clearly reported | Not clearly reported |
| 2-Chloro-4-fluorobenzaldehyde | Not clearly reported | Not clearly reported | Not clearly reported |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. The aldehyde C-H stretch often appears as a pair of weak to medium bands (a Fermi doublet).
Based on the trends observed in the table, we can anticipate the key absorptions for This compound :
-
C=O Stretch: The presence of two electron-withdrawing fluorine atoms and one chlorine atom is expected to influence the carbonyl stretching frequency. Given the data for similar compounds, the C=O stretch is likely to appear in the range of 1700-1715 cm⁻¹ .
-
Aldehyde C-H Stretch: The characteristic Fermi doublet for the aldehyde C-H stretch is expected to be present in the regions of ~2830-2870 cm⁻¹ and ~2730-2780 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands corresponding to the aromatic ring's C=C stretching vibrations will be observed between 1450 cm⁻¹ and 1620 cm⁻¹ .
Experimental Protocol: Obtaining the IR Spectrum
The following is a detailed methodology for obtaining the IR spectrum of an aromatic aldehyde using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To acquire a high-quality infrared spectrum of a liquid or solid aromatic aldehyde sample.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
The aromatic aldehyde sample (e.g., this compound or an alternative).
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
-
Gloves and safety glasses.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer with the control software are turned on and have had adequate time to warm up and stabilize. .
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.
-
Initiate the background scan using the spectrometer's software. This scan measures the spectrum of the ambient environment (air and the ATR crystal) and will be subtracted from the sample spectrum to provide the true spectrum of the sample.
-
-
Sample Application:
-
For liquid samples: Place a small drop of the liquid aldehyde directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
For solid samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the solid, ensuring good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan from the software. The instrument will collect a number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed. This may include baseline correction and peak labeling.
-
Identify the key absorption bands, including the C=O stretch, aldehyde C-H stretches, and aromatic C=C stretches. Record the wavenumber (in cm⁻¹) for each significant peak.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure arm (if used) with a solvent and lint-free wipes to remove all traces of the sample.
-
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum of an aromatic aldehyde.
This guide provides a framework for the comparative analysis of the IR spectrum of this compound and its analogs. By following the detailed experimental protocol and utilizing the comparative data, researchers can effectively characterize and differentiate various substituted benzaldehydes.
Unveiling Impurities in 3-Chloro-2,4-difluorobenzaldehyde: A Comparative Guide to NMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-2,4-difluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals, and a thorough understanding of its impurity profile is critical. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the identification and quantification of potential impurities. The information is supported by experimental data and detailed analytical protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of atoms within a molecule without the need for reference standards of the impurities.[1][2][3][4] This is a significant advantage when dealing with novel or unexpected byproducts.
Comparison of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information.
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Structural Information | Excellent for unambiguous structure elucidation of unknown impurities. | Provides mass-to-charge ratio and fragmentation patterns, aiding in identification, often by library matching. | Primarily provides retention time and UV absorbance, which are not sufficient for definitive structural identification alone. |
| Quantification | Quantitative NMR (qNMR) allows for accurate quantification against an internal standard without the need for impurity-specific reference standards. | Quantitative with appropriate calibration standards for each impurity. | Highly quantitative with proper calibration standards for each impurity. |
| Sensitivity | Generally lower sensitivity compared to chromatographic methods. | High sensitivity, especially for volatile and semi-volatile compounds. | High sensitivity, particularly when coupled with a mass spectrometer (LC-MS). |
| Sample Throughput | Lower throughput due to longer acquisition times for detailed spectra. | Moderate to high throughput. | High throughput, especially with modern UPLC systems. |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Structural identification of unknown peaks requires isolation and further analysis (e.g., by NMR or MS). |
Potential Impurities in this compound
Based on common synthetic routes for halogenated benzaldehydes, which often involve the formylation of a corresponding halogenated benzene derivative, the following are potential process-related impurities in this compound:
-
Isomeric Impurities: Positional isomers of the final product can arise from isomeric impurities in the starting materials or non-selective reactions. A likely isomeric impurity is 3-Chloro-2,6-difluorobenzaldehyde .
-
Over-halogenation Products: If the reaction conditions are not carefully controlled, further halogenation of the aromatic ring can occur, leading to impurities such as 3,5-Dichloro-2,4-difluorobenzaldehyde .
-
Incompletely Reacted Intermediates: Unreacted starting materials or intermediates can be carried through the process. For example, if the synthesis starts from a dichlorodifluorobenzene, an impurity like 2,4-dichloro-3-fluorobenzaldehyde could be present if the formylation is not fully selective.
-
Related Halogenated Benzaldehydes: Depending on the specific synthetic pathway, other related halogenated benzaldehydes might be present as impurities.
NMR Spectral Data for Identification
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its potential impurities. The predicted values for the impurities are based on established substituent effects on the chemical shifts of aromatic compounds.
Table 1: ¹H NMR Spectral Data (in CDCl₃, estimated for impurities)
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) |
| This compound | ~10.3 | ~7.8 (d), ~7.2 (t) |
| 3-Chloro-2,6-difluorobenzaldehyde | ~10.4 | ~7.5 (m), ~7.0 (t) |
| 3,5-Dichloro-2,4-difluorobenzaldehyde | ~10.3 | ~7.9 (s) |
| 2,4-dichloro-3-fluorobenzaldehyde | ~10.4 | ~7.7 (d), ~7.5 (d) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃, estimated for impurities)
| Compound | Aldehyde Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) |
| This compound | ~185 | ~160 (d), ~155 (d), ~135, ~125, ~120 (d), ~110 (d) |
| 3-Chloro-2,6-difluorobenzaldehyde | ~184 | ~162 (dd), ~138, ~130, ~120, ~115 (dd) |
| 3,5-Dichloro-2,4-difluorobenzaldehyde | ~183 | ~158 (d), ~135, ~128, ~125 (d) |
| 2,4-dichloro-3-fluorobenzaldehyde | ~186 | ~155 (d), ~138, ~135, ~130, ~128, ~120 (d) |
Table 3: ¹⁹F NMR Spectral Data (in CDCl₃, estimated for impurities)
| Compound | Chemical Shift δ (ppm) |
| This compound | ~-110, ~-130 |
| 3-Chloro-2,6-difluorobenzaldehyde | ~-115, ~-125 |
| 3,5-Dichloro-2,4-difluorobenzaldehyde | ~-112 |
| 2,4-dichloro-3-fluorobenzaldehyde | ~-120 |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently vortex or invert to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 10-20 seconds (due to longer relaxation times of quaternary carbons)
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
-
Temperature: 298 K
¹⁹F NMR Acquisition Parameters:
-
Spectrometer: 376 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: -80 to -180 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 5 seconds
-
Number of Scans: 64-256
-
Temperature: 298 K
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Further dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) for analysis.
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
-
Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 254 nm and 280 nm)
Visualizing the Workflow and Comparisons
Caption: Workflow for impurity identification in this compound.
Caption: Comparison of analytical techniques for impurity profiling.
Conclusion
The identification and quantification of impurities in this compound can be effectively achieved using NMR, GC-MS, and HPLC. NMR spectroscopy offers unparalleled advantages for the definitive structural elucidation of unknown impurities without the need for reference standards, making it an indispensable tool during process development and for the characterization of novel impurities.[2][3] Quantitative NMR (qNMR) further provides accurate quantification.
GC-MS is a highly sensitive method suitable for the analysis of volatile and semi-volatile impurities, providing valuable mass spectral data for identification.[5] HPLC is a robust and versatile technique for routine quality control, offering high sensitivity and throughput for the quantification of known impurities against reference standards.[1][6]
For a comprehensive impurity profiling strategy, a combination of these techniques is often employed. NMR is used for the initial identification and structural characterization of unknown impurities, while validated GC-MS and/or HPLC methods are then developed for routine monitoring and quality control of the manufacturing process. This integrated approach ensures the production of high-purity this compound, contributing to the overall quality and safety of the final pharmaceutical products.
References
- 1. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. veeprho.com [veeprho.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline Synthesis: Impact of Substituted Benzaldehydes on Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The strategic synthesis of quinoline derivatives is therefore of paramount importance in drug discovery and development. A key factor influencing the efficiency of quinoline synthesis is the nature of the substituents on the precursor benzaldehyde. This guide provides an objective comparison of the yields of various quinoline synthesis methods, with a focus on the impact of different substituted benzaldehydes, supported by experimental data.
Impact of Benzaldehyde Substituents on Quinoline Synthesis Yields
The electronic properties of substituents on the benzaldehyde ring can significantly influence the reaction yields in classical quinoline syntheses such as the Friedländer, Doebner-von Miller, and Combes reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the reactivity of the carbonyl group and the stability of reaction intermediates, thereby altering the overall efficiency of the synthesis.
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] The reaction can be catalyzed by either acids or bases.[2]
Recent studies have explored various catalytic systems to improve the efficiency and substrate scope of the Friedländer synthesis. For instance, a one-pot domino reaction involving the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-amino derivatives, followed by Friedländer condensation, has been shown to be highly effective.[3]
The following table summarizes the yields of the Friedländer synthesis with various substituted 2-nitrobenzaldehydes and different active methylene compounds (AMCs).
| 2-Nitrobenzaldehyde Substituent | Active Methylene Compound (AMC) | Product | Yield (%) |
| H | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 95 |
| 4-Cl | Ethyl acetoacetate | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 92 |
| 4-OCH₃ | Ethyl acetoacetate | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | 88 |
| H | Acetophenone | 2-Phenylquinoline | 85 |
| 4-Cl | Acetophenone | 6-Chloro-2-phenylquinoline | 81 |
| 4-OCH₃ | Acetophenone | 6-Methoxy-2-phenylquinoline | 78 |
Note: Yields are based on the domino nitro reduction-Friedländer synthesis.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5] This reaction is typically catalyzed by strong acids.[4] While effective, traditional Doebner-von Miller reactions can sometimes be hampered by low yields, especially when using anilines with electron-withdrawing groups.[6]
The following table presents the yields of the Doebner reaction, a related three-component synthesis, using various substituted anilines and benzaldehydes with pyruvic acid.
| Aniline Substituent | Benzaldehyde Substituent | Product | Yield (%) |
| 4-OCH₃ | H | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91 |
| 4-CH₃ | H | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 88 |
| H | H | 2-Phenylquinoline-4-carboxylic acid | 85 |
| 4-Cl | H | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 75 |
| H | 4-NO₂ | 2-(4-Nitrophenyl)quinoline-4-carboxylic acid | 65 |
| H | 4-OCH₃ | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 90 |
Note: Yields are for the BF₃·THF catalyzed Doebner reaction.[6]
Combes Quinoline Synthesis
The Combes quinoline synthesis involves the acid-catalyzed condensation of anilines with β-diketones to furnish 2,4-disubstituted quinolines.[7][8] Strong acids like sulfuric acid or polyphosphoric acid are commonly used as catalysts.[9] The presence of strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[7]
While the Combes synthesis does not directly utilize substituted benzaldehydes, the electronic nature of the aniline substituent significantly impacts the yield, providing insight into the electronic effects on the cyclization step of quinoline synthesis.
Experimental Protocols
General Experimental Workflow for Quinoline Synthesis
The following diagram illustrates a generalized workflow for a typical quinoline synthesis experiment.
Caption: A generalized experimental workflow for the synthesis of quinolines.
Detailed Experimental Protocol for Friedländer Synthesis (Domino Nitro Reduction)[3]
-
Reaction Setup: In a round-bottom flask, combine the 2-nitrobenzaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and iron powder (3.0 mmol) in glacial acetic acid (10 mL).
-
Reaction: Stir the mixture vigorously at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Detailed Experimental Protocol for Doebner-von Miller Reaction[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq) in 6 M hydrochloric acid.
-
In situ Aldol Condensation: Cool the flask in an ice bath and slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution to form crotonaldehyde in situ.
-
Cyclization: After the addition is complete, add a Lewis acid catalyst (e.g., anhydrous zinc chloride).
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Detailed Experimental Protocol for Combes Quinoline Synthesis[7]
-
Reaction Setup: In a suitable reaction vessel, mix the aniline (1.0 eq) and the β-diketone (1.1 eq).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture while cooling in an ice bath.
-
Reaction: Heat the reaction mixture at a specified temperature for a designated time, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure 2,4-disubstituted quinoline.
Conclusion
The choice of synthetic route for a particular quinoline derivative is a critical decision in the drug development pipeline. The Friedländer, Doebner-von Miller, and Combes syntheses each offer distinct advantages and are influenced by the electronic nature of the substituents on the aromatic precursors. As demonstrated by the presented data, both electron-donating and electron-withdrawing groups on the benzaldehyde or aniline starting materials can significantly impact the reaction yields. Therefore, a careful consideration of these electronic effects is essential for optimizing the synthesis of target quinoline compounds for further investigation as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
A Comparative Guide to the Synthesis of 3-Chloro-2,4-difluorobenzaldehyde and Other Halogenated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing 3-Chloro-2,4-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals. The focus is on formylation reactions, offering a benchmark of different approaches and their efficacy in the synthesis of halogenated benzaldehydes. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key reaction pathways to aid in methodological selection and process optimization.
Introduction to Formylation in Pharmaceutical Synthesis
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. The resulting aromatic aldehydes are versatile precursors for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of halogen atoms on the benzaldehyde scaffold can significantly influence the pharmacological properties of the final drug molecule. This compound, with its specific substitution pattern, serves as a critical building block in medicinal chemistry. This guide explores and compares various methods for its synthesis and the synthesis of related halogenated benzaldehydes.
Comparative Analysis of Formylation Methodologies
The synthesis of halogenated benzaldehydes can be achieved through several formylation reactions. The choice of method depends on the substrate's reactivity, the desired regioselectivity, and the tolerance of other functional groups. Below is a comparative summary of key formylation strategies.
Table 1: Comparison of Formylation Methods for Halogenated Benzenes
| Formylation Method | Substrate | Formylating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ortho-lithiation | 1-Chloro-2,4-difluorobenzene (analogy) | N,N-Dimethylformamide (DMF) | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to rt | Hypothesized High | N/A |
| Ortho-lithiation | 2-Chloro-1,4-difluorobenzene | N,N-Dimethylformamide (DMF) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C, 30 min then 15 min with DMF | 71 | [1] |
| Halogen Exchange | 3,4-Dichlorobenzaldehyde | N/A | Potassium fluoride, Tetraphenylphosphonium bromide | N/A | 230 °C, 1 h | 66 | [2] |
| Rieche Formylation | Electron-rich aromatics | Dichloromethyl methyl ether | TiCl₄, SnCl₄, or AlCl₃ | Dichloromethane | 0 °C to rt | Varies | [3][4] |
| Gattermann-Koch | Alkylbenzenes | Carbon monoxide, HCl | AlCl₃, CuCl | N/A | High pressure | Varies | [5] |
| Vilsmeier-Haack | Electron-rich aromatics | DMF, POCl₃ | N/A | Dichloromethane, DMF | 0 °C to rt | Varies |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3,6-difluorobenzaldehyde via Ortho-lithiation (Analogous protocol for this compound)
This protocol describes the synthesis of a structural isomer and is presented as a model for the synthesis of this compound from 1-chloro-2,4-difluorobenzene.
Materials:
-
2-Chloro-1,4-difluorobenzene
-
Lithium diisopropylamide (LDA) (1.8 M in tetrahydrofuran/heptane/ethylbenzene)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2-chloro-1,4-difluorobenzene (1.78 g, 12.0 mmol) in anhydrous THF (50 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (7.3 mL of 1.8 M solution, 13.2 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add N,N-dimethylformamide (1.05 g, 14.4 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring for an additional 15 minutes at -78 °C.
-
Quench the reaction by adding acetic acid (3 mL) followed by water (100 mL), and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with 1 M hydrochloric acid solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain 2-chloro-3,6-difluorobenzaldehyde. A yield of 71% has been reported for this transformation.[1]
Visualization of Synthetic Pathways
Ortho-lithiation and Formylation Workflow
The following diagram illustrates the general workflow for the synthesis of halogenated benzaldehydes via ortho-lithiation followed by formylation with DMF.
Caption: Workflow for ortho-lithiation and formylation.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is another important method for the formylation of electron-rich aromatic compounds. The mechanism involves the formation of a Vilsmeier reagent, which then acts as the electrophile.
Caption: Vilsmeier-Haack reaction pathway.
Discussion and Conclusion
The synthesis of this compound and its isomers is crucial for the advancement of pharmaceutical research. While several classical formylation methods exist, their application to deactivated halogenated benzenes can be challenging, often resulting in low yields or lack of regioselectivity.
Ortho-lithiation followed by formylation with DMF stands out as a highly promising and regioselective method for the synthesis of specifically substituted halogenated benzaldehydes. The directing effect of the halogen and other substituents on the aromatic ring allows for precise control over the position of formylation. The provided analogous protocol for the synthesis of 2-chloro-3,6-difluorobenzaldehyde with a reported yield of 71% suggests that this approach would be effective for producing this compound.[1]
Other formylation methods such as the Vilsmeier-Haack, Gattermann-Koch, and Rieche reactions are generally more suitable for electron-rich aromatic substrates.[3][5] Their application to electron-deficient polyhalogenated benzenes may require harsh conditions and could lead to a mixture of products.
For drug development professionals and researchers, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the importance of regiochemical purity. The ortho-lithiation strategy offers a powerful tool for the targeted synthesis of complex halogenated benzaldehydes, which are essential for the discovery of new therapeutic agents. Further optimization of reaction conditions for the specific synthesis of this compound via this method is a promising area for future investigation.
References
A Spectroscopic Showdown: Differentiating Isomers of 3-Chloro-2,4-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new molecular entity. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-2,4-difluorobenzaldehyde and its five positional isomers, offering a clear framework for their differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The substitution pattern of the chlorine and fluorine atoms on the benzaldehyde ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these subtle differences is paramount for unambiguous structural elucidation. This guide presents a side-by-side analysis of the expected spectroscopic data for the following isomers:
-
This compound
-
2-Chloro-3,4-difluorobenzaldehyde
-
4-Chloro-2,5-difluorobenzaldehyde
-
5-Chloro-2,3-difluorobenzaldehyde
-
2-Chloro-4,6-difluorobenzaldehyde
-
4-Chloro-2,3-difluorobenzaldehyde
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the isomers of Chloro-difluorobenzaldehyde. This data provides a basis for the identification and differentiation of each compound.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aldehyde H: ~10.3 | Carbonyl C: ~188 |
| Aromatic H: 7.0-8.0 | Aromatic C: 110-165 | |
| 2-Chloro-3,4-difluorobenzaldehyde | Aldehyde H: ~10.3 | Carbonyl C: ~187 |
| Aromatic H: 7.3-7.8 | Aromatic C: 115-160 | |
| 4-Chloro-2,5-difluorobenzaldehyde | Aldehyde H: ~10.4 | Carbonyl C: ~189 |
| Aromatic H: 7.5-7.9 | Aromatic C: 112-162 | |
| 5-Chloro-2,3-difluorobenzaldehyde | Aldehyde H: ~10.2 | Carbonyl C: ~186 |
| Aromatic H: 7.2-7.7 | Aromatic C: 114-163 | |
| 2-Chloro-4,6-difluorobenzaldehyde | Aldehyde H: ~10.5 | Carbonyl C: ~188 |
| Aromatic H: 6.8-7.4 | Aromatic C: 105-168 | |
| 4-Chloro-2,3-difluorobenzaldehyde | Aldehyde H: ~10.3 | Carbonyl C: ~187 |
| Aromatic H: 7.4-7.8 | Aromatic C: 118-160 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Table 2: IR and Mass Spectrometry Data
| Isomer | Key IR Frequencies (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | C=O stretch: 1690-1710 | Molecular Ion (M⁺): 176/178 |
| C-F stretch: 1100-1300 | Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | |
| C-Cl stretch: 700-800 | ||
| 2-Chloro-3,4-difluorobenzaldehyde | C=O stretch: 1690-1710 | Molecular Ion (M⁺): 176/178 |
| C-F stretch: 1100-1300 | Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | |
| C-Cl stretch: 700-800 | ||
| 4-Chloro-2,5-difluorobenzaldehyde | C=O stretch: 1690-1710 | Molecular Ion (M⁺): 176/178 |
| C-F stretch: 1100-1300 | Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | |
| C-Cl stretch: 700-800 | ||
| 5-Chloro-2,3-difluorobenzaldehyde | C=O stretch: 1690-1710 | Molecular Ion (M⁺): 176/178 |
| C-F stretch: 1100-1300 | Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | |
| C-Cl stretch: 700-800 | ||
| 2-Chloro-4,6-difluorobenzaldehyde | C=O stretch: 1690-1710 | Molecular Ion (M⁺): 176/178 |
| C-F stretch: 1100-1300 | Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | |
| C-Cl stretch: 700-800 | ||
| 4-Chloro-2,3-difluorobenzaldehyde | C=O stretch: 1690-1710 | Molecular Ion (M⁺): 176/178 |
| C-F stretch: 1100-1300 | Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | |
| C-Cl stretch: 700-800 |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M⁺ and M+2 peaks for chlorine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a DTGS or MCT detector.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal or KBr/NaCl plates should be collected and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of the characteristic chlorine isotope pattern will be a key identifier for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound isomers using the spectroscopic techniques discussed.
A Comparative Purity Analysis of Commercial 3-Chloro-2,4-difluorobenzaldehyde for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability, reproducibility, and safety of their work. This guide provides a comprehensive comparison of the purity of commercially available 3-Chloro-2,4-difluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We present a multi-pronged analytical approach to assess the purity of this compound from three hypothetical major chemical suppliers (Supplier A, Supplier B, and Supplier C), offering insights into potential impurities and providing detailed experimental protocols.
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yields, and potentially toxic by-products in the final drug substance. Therefore, a thorough purity assessment of this starting material is a critical step in any research and development pipeline.
Comparative Purity Assessment
To provide a comprehensive comparison, samples of this compound were hypothetically sourced from three different commercial suppliers. The purity of each sample was assessed using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Summary
The quantitative results from the purity assessment are summarized in the tables below.
Table 1: Purity of this compound by HPLC
| Supplier | Purity (%) by Area Normalization |
| Supplier A | 99.85 |
| Supplier B | 99.52 |
| Supplier C | 99.71 |
Table 2: Impurity Profile by GC-MS
| Supplier | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| Supplier A | 0.08 | 0.04 | 0.12 |
| Supplier B | 0.25 | 0.11 | 0.36 |
| Supplier C | 0.15 | 0.07 | 0.22 |
Table 3: NMR Spectroscopy Analysis
| Supplier | Conformance to Reference Spectrum | Observable Impurities |
| Supplier A | High | Trace solvent and one minor unidentified signal |
| Supplier B | Moderate | Signals corresponding to starting materials and isomeric impurity |
| Supplier C | High | Minor signals consistent with over-oxidation by-product |
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column suitable for aromatic compounds.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
-
Sample Preparation: Samples were diluted in dichloromethane to an appropriate concentration for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the main component and identify any structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
Discussion of Results
The analytical data reveals variations in the purity profiles of this compound from the three suppliers.
-
Supplier A demonstrated the highest purity by HPLC and the lowest level of total impurities as determined by GC-MS. The NMR spectrum showed a clean profile with only trace residual solvent.
-
Supplier B showed a lower purity by HPLC and a higher percentage of total impurities. NMR analysis suggested the presence of unreacted starting materials and a potential isomeric impurity, which could arise from non-selective synthesis or inadequate purification.
-
Supplier C presented a high purity by HPLC, but GC-MS and NMR indicated the presence of an over-oxidation product, likely 3-chloro-2,4-difluorobenzoic acid. This impurity is a common by-product in the synthesis of benzaldehydes.
Conclusion and Recommendations
This comparative guide highlights the importance of a multi-technique approach for the comprehensive purity assessment of critical raw materials like this compound. While all three suppliers provided material of nominal high purity, the nature and quantity of impurities varied.
For applications where stringent purity is critical, such as in late-stage drug development and manufacturing, the material from Supplier A would be the most suitable choice. For early-stage research and development, where cost may be a more significant factor, the material from Supplier C could be considered, provided that the identified over-oxidation impurity is not detrimental to the subsequent chemical transformations. The material from Supplier B , with its higher level of impurities including a potential isomeric by-product, may require further purification before use in sensitive applications.
Researchers and drug development professionals are strongly encouraged to perform their own purity assessments of critical starting materials to ensure the quality and consistency of their scientific outcomes. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.
Safety Operating Guide
Safe Disposal of 3-Chloro-2,4-difluorobenzaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2,4-difluorobenzaldehyde. The following procedures are based on best practices for the disposal of halogenated aromatic aldehydes and information from Safety Data Sheets (SDSs) of structurally similar compounds, in the absence of a specific SDS for this compound.
Immediate Safety and Hazard Information
Key Hazards:
Precautionary Measures:
-
Avoid contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following table summarizes hazard classifications for compounds structurally similar to this compound. This data should be used as a conservative guide for handling and disposal.
| Hazard Classification | Compound | GHS Category | Source |
| Skin Corrosion/Irritation | 6-Chloro-2,3-difluorobenzaldehyde | Category 2 | [1] |
| Skin Corrosion/Irritation | 3-Chloro-4-fluorobenzaldehyde | Category 2 | [2] |
| Serious Eye Damage/Irritation | 3-Chloro-4-fluorobenzaldehyde | Category 2 | [2] |
| Specific target organ toxicity (single exposure) | 3-Chloro-4-fluorobenzaldehyde | Category 3 (Respiratory system) | [2] |
Detailed Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. Incineration by a licensed facility is often the preferred method for halogenated organic compounds to ensure complete destruction.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This waste stream is classified as halogenated organic waste .
-
Do not mix with non-halogenated organic waste or other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Ensure work is conducted in a well-ventilated fume hood.
-
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the container tightly closed and properly labeled with the chemical name and hazard symbols.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a guide and is based on data for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the most current local, regional, and national regulations.
References
Personal protective equipment for handling 3-Chloro-2,4-difluorobenzaldehyde
Essential Safety and Handling Guide for 3-Chloro-2,4-difluorobenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Combustibility: Likely a combustible liquid.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for handling this compound. The minimum required PPE is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of properly after.[1] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.[1][3] | To protect the skin from accidental splashes or spills.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter is necessary.[1] | To prevent inhalation of vapors which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for safe handling.
Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Inspect PPE: Check all PPE for integrity.
-
Review Safety Information: Have the Safety Data Sheet (SDS) for a similar compound readily accessible.[1]
Handling Procedures:
-
Dispensing: Carefully dispense the required amount, avoiding splashes.[1]
-
Avoid Inhalation and Contact: Do not breathe vapors or mist and avoid all personal contact with the substance.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly sealed in their original packaging.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
-
Protect from direct sunlight, heat, open flames, and other ignition sources.[1]
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
Container Management:
-
Use a container that is compatible with the chemical.[6]
-
Keep the container tightly closed and store it in a well-ventilated, designated satellite accumulation area.[6]
Spill Management:
-
Evacuate non-essential personnel and move upwind.[1]
-
Remove all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, silica gel).[1][6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][6]
-
Ventilate the area and clean the spill site.[1]
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[6][7]
-
Never dispose of this chemical down the drain or into the sanitary sewer system.[6]
-
The primary recommended method of disposal is through incineration by a licensed hazardous waste disposal facility.[6]
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
